CCMQ
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(carboxymethyl)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10(15)6-8-5-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-5H,6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXJDEHFADWURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Linchpin of Global Measurement Accord: A Technical Guide to the Role of the CCQM
For researchers, scientists, and professionals in drug development, the assurance that measurements are accurate, comparable, and reliable across international borders is not merely a matter of convenience; it is a cornerstone of scientific integrity, global trade, and regulatory acceptance. At the heart of this global measurement harmony lies the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM), a body whose work underpins the international framework of chemical and biological measurement standards.
This in-depth technical guide explores the pivotal role of the CCQM, its operational framework, and its impact on the scientific community. We will delve into the mechanisms the CCQM employs to establish global comparability, present key data on its activities, and provide insights into the rigorous experimental protocols that form the basis of international measurement confidence.
The Mandate of the CCQM: Ensuring Global Comparability
The CCQM is a consultative committee of the International Committee for Weights and Measures (CIPM), which in turn operates under the authority of the General Conference on Weights and Measures (CGPM), an intergovernmental body established by the Metre Convention in 1875.[1] The primary remit of the CCQM is to develop, improve, and document the equivalence of national standards for chemical and biological measurements.[1][2] Its mission is to advance the global comparability of these measurement standards and capabilities, enabling member states and associates to make measurements with confidence.[3]
This is achieved by promoting traceability to the International System of Units (SI) or, where this is not yet feasible, to other internationally agreed-upon references.[2] The CCQM's activities are crucial for a wide range of sectors, including healthcare, food safety, environmental monitoring, and the pharmaceutical industry, where accurate and comparable measurements are paramount.[1][4]
The organizational structure of the CCQM is designed to address the diverse needs of the chemical and biological measurement community. It comprises several technical working groups, each focused on a specific area of metrology.
CCQM Working Groups:
-
Cell Analysis (CAWG)
-
Electrochemical Analysis (EAWG)
-
Gas Analysis (GAWG)
-
Inorganic Analysis (IAWG)
-
Isotope Ratios (IRWG)
-
Key Comparisons and CMC Quality (KCWG)
-
Nucleic Acid Analysis (NAWG)
-
Organic Analysis (OAWG)
-
Protein Analysis (PAWG)
-
Surface Analysis (SAWG)
-
Strategic Planning (SPWG)
These working groups are responsible for carrying out the technical work of the CCQM, primarily through the organization of key comparisons and pilot studies.
The Pillars of Confidence: Key Comparisons and CMCs
The core of the CCQM's strategy for establishing global measurement equivalence rests on two key pillars: Key Comparisons (KCs) and Calibration and Measurement Capabilities (CMCs) . This system is a cornerstone of the CIPM Mutual Recognition Arrangement (CIPM MRA), an agreement between national metrology institutes (NMIs) to mutually recognize the validity of their calibration and measurement certificates.
Key Comparisons are inter-laboratory studies that assess the competence of participating NMIs in performing specific measurements.[4] These comparisons are meticulously planned and executed to test the highest level of measurement capability. The results of key comparisons provide a robust technical basis for demonstrating the equivalence of measurement standards held by different countries.
Calibration and Measurement Capabilities (CMCs) are peer-reviewed statements of an NMI's best measurement capability for a given quantity, expressed in terms of measurement uncertainty.[5] These CMCs are published in the BIPM Key Comparison Database (KCDB), a publicly accessible repository of information on the international equivalence of measurement standards.[5] The successful participation in relevant key comparisons is a prerequisite for the acceptance and publication of an NMI's CMCs.
Quantitative Overview of CCQM Activities
The scale and scope of the CCQM's activities are substantial, reflecting the broad and critical nature of chemical and biological measurements. The following tables summarize the quantitative output of the CCQM in terms of key comparisons, pilot studies, and CMCs.
| Activity Type | Total Number (as of October 2025) |
| CCQM Key Comparisons | 258 |
| CCQM Pilot Studies | 215 |
| CCQM Calibration and Measurement Capabilities (CMCs) | > 7,000 |
Table 1: Overview of CCQM Activities. This table provides a summary of the total number of key comparisons, pilot studies, and CMCs under the purview of the CCQM.
| CCQM Working Group | Number of Key Comparisons | Number of Pilot Studies |
| Gas Analysis (GAWG) | 65 | 48 |
| Inorganic Analysis (IAWG) | 58 | 45 |
| Organic Analysis (OAWG) | 75 | 62 |
| Electrochemical Analysis (EAWG) | 25 | 20 |
| Bioanalysis (BAWG - Predecessor to NAWG, PAWG, CAWG) | 35 | 40 |
Table 2: Distribution of Key Comparisons and Pilot Studies by Selected CCQM Working Groups. This table illustrates the distribution of these activities across some of the key technical areas within the CCQM.
Experimental Protocols: A Glimpse into the Rigor of CCQM Key Comparisons
The credibility of key comparisons hinges on the meticulous design and execution of their experimental protocols. These protocols are developed by the relevant CCQM working group and are designed to be challenging yet representative of real-world measurement scenarios. Below are summaries of the methodologies for two key CCQM comparisons.
CCQM-K118: Natural Gas Composition
This key comparison focused on the determination of the composition of two types of natural gas: a low-calorific, hydrogen-enriched natural gas and a high-calorific, LNG-type gas.
Methodology:
-
Sample Preparation and Distribution: The coordinating laboratory prepared a batch of homogeneous and stable gas mixtures for each of the two natural gas types. These samples were distributed to the 14 participating laboratories.
-
Measurement by Participants: Each participating laboratory used its own primary methods for gas analysis to determine the amount-of-substance fraction of the components in the gas mixtures. Commonly employed techniques included gas chromatography with various detectors (TCD, FID) and non-dispersive infrared (NDIR) spectroscopy.
-
Data Submission: Participants submitted their measurement results, along with a detailed uncertainty budget, to the coordinating laboratory.
-
Data Analysis: The submitted data was analyzed to determine a Key Comparison Reference Value (KCRV), which represents the consensus value of the measurement. The performance of each laboratory was evaluated based on its deviation from the KCRV.
CCQM-K55d: Purity of Folic Acid
This key comparison aimed to assess the capabilities of NMIs in assigning the purity of a high-purity organic compound, folic acid.
Methodology:
-
Sample Distribution: A well-characterized batch of high-purity folic acid was distributed to the participating laboratories.
-
Purity Assessment: Participants were required to determine the mass fraction of the main component (folic acid) using a mass balance approach. This involved the quantification of structurally related impurities, water content, residual organic solvents, and non-volatile residues.
-
Analytical Techniques: A variety of analytical techniques were employed, including:
-
Chromatographic methods (HPLC-UV, LC-MS) for the identification and quantification of organic impurities.
-
Karl Fischer titration for the determination of water content.
-
Thermogravimetric analysis (TGA) for the determination of volatile components and non-volatile residue.
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis.
-
-
Calculation of Purity: The purity was calculated by subtracting the mass fractions of all identified impurities from 100%. A comprehensive uncertainty budget was required for the final purity value.
Visualizing the Framework: Workflows and Relationships
To better understand the operational logic of the CCQM and its role in the international measurement infrastructure, the following diagrams, created using the Graphviz DOT language, illustrate key processes.
References
An In-Depth Technical Guide to the Consultative Committee for Amount of Substance (CCQM): History, Mission, and Core Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global landscape of scientific measurement, ensuring the comparability and accuracy of results is paramount. This is particularly critical in fields such as chemical and biological analysis, where precise measurements underpin everything from pharmaceutical development and clinical diagnostics to environmental monitoring and international trade. At the heart of the international effort to ensure confidence in these measurements is the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM).
This technical guide provides an in-depth overview of the CCQM, from its historical origins and mission to its operational structure and core activities. It is intended for researchers, scientists, and drug development professionals who rely on accurate and comparable measurements in their work.
History and Mission of the CCQM
The Genesis of a Global Need
The late 20th century saw a rapid advancement in analytical chemistry and a growing recognition of the need for international comparability of chemical measurements. Unlike physical measurements, which had a long-established system of traceability to the International System of Units (SI), chemical measurements often lacked a clear and consistent framework for demonstrating equivalence across different laboratories and countries. This "world-wide lack on comparability and metrological traceability" posed significant challenges for global trade, regulatory compliance, and scientific collaboration.[1]
Recognizing this critical gap, the International Committee for Weights and Measures (CIPM), the governing body of the International Bureau of Weights and Measures (BIPM), established a Working Group on Metrology in Chemistry in 1991.[2] The early work of this group, which included studies on the measurement of metals in solution and gases, highlighted the complexities and the urgent need for a dedicated international body.[2]
Establishment and Evolution
In 1993, the CIPM made the landmark decision to create the Consultative Committee for Amount of Substance (CCQM), charging it with advising the CIPM on matters related to the accuracy of quantitative chemical measurements and their traceability to the SI.[1] The first meeting of the CCQM was held in 1995, marking the formal beginning of a coordinated global effort to establish a robust metrological framework for chemistry.[2]
Since its inception, the CCQM has grown to become the largest and one of the most active of the CIPM's consultative committees, with nine technical subject working groups.[3] Its scope has also expanded to formally include biology, reflecting the increasing importance of metrology in areas such as clinical diagnostics, biotechnology, and cell analysis.
Mission and Vision for the Future
The overarching vision of the CCQM is "A world in which all chemical and biological measurements are made at the required level of accuracy to meet the needs of society."[4][5] To achieve this, the CCQM's mission is "To advance global comparability of chemical and biological measurement standards and capabilities, enabling Member states and Associates to make measurements with confidence."[4][5]
The core responsibilities of the CCQM are:[6]
-
To establish global comparability of measurement results by promoting traceability to the SI, or to other internationally agreed references where SI traceability is not yet feasible.
-
To contribute to the establishment of a globally recognized system of national measurement standards, methods, and facilities for chemical and biological measurements.
-
To support the implementation and maintenance of the CIPM Mutual Recognition Arrangement (CIPM MRA) for chemical and biological measurements.
-
To advise the CIPM on the uncertainties of the BIPM's calibration and measurement services.
-
To act as a forum for the exchange of information and to foster collaboration among its members.
Organizational Structure of the CCQM
The CCQM is composed of representatives from national metrology institutes (NMIs) and other expert laboratories from around the world. Its work is carried out through a series of technical working groups, each focusing on a specific area of chemical or biological metrology.
The following diagram illustrates the organizational structure of the CCQM:
Caption: Organizational structure of the CCQM, showing the leadership and various working groups.
The technical working groups are responsible for carrying out the core scientific work of the CCQM, which primarily involves conducting Key Comparisons and Pilot Studies.[2] The supporting working groups provide oversight and guidance on strategic planning, the quality of key comparisons, and fundamental concepts such as the definition of the mole.
Core Activities: Key Comparisons and Pilot Studies
The cornerstone of the CCQM's work is the organization of international laboratory comparisons, known as Key Comparisons and Pilot Studies. These comparisons are designed to assess and document the equivalence of national measurement standards and to support the Calibration and Measurement Capabilities (CMCs) of participating institutes.
The Workflow of a CCQM Key Comparison
A CCQM Key Comparison is a highly structured exercise that follows a well-defined process to ensure fairness, transparency, and scientific rigor. The general workflow is as follows:
References
- 1. bipm.org [bipm.org]
- 2. CCQM Working Group on Cell Analysis - BIPM [bipm.org]
- 3. Development of International Key Comparisons in the Field of Chemico-Analytical Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCQM Strategic Planning Working Group - BIPM [bipm.org]
- 5. bipm.org [bipm.org]
- 6. bipm.org [bipm.org]
A Guide to the Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM)
This technical guide provides an in-depth overview of the Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM), its organizational structure, and the functions of its working groups. It is intended for researchers, scientists, and professionals in the field of drug development who require an understanding of the international framework for ensuring the comparability and traceability of chemical and biological measurements.
The Role and Mission of the CCQM
The Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM) is a committee of the International Committee for Weights and Measures (CIPM). Its primary mission is to advance the global comparability of chemical and biological measurement standards and capabilities. This enables member states and associates to perform measurements with confidence, underpinning international trade, supporting regulatory compliance, and advancing scientific research.
The key responsibilities of the CCQM include:
-
Establishing the global comparability of measurement results by promoting traceability to the International System of Units (SI).
-
Developing and documenting the equivalence of national measurement standards, including certified reference materials and reference methods for chemical and biological measurements.
-
Contributing to the implementation and maintenance of the CIPM Mutual Recognition Arrangement (CIPM MRA) for chemical and biological measurements.
-
Acting as a forum for the exchange of information on the research and technical activities of its members.
Organizational Structure of the CCQM
The CCQM is composed of representatives from national metrology institutes (NMIs) and designated institutes (DIs) from the member states of the General Conference on Weights and Measures (CGPM). The committee is led by a President and an Executive Secretary from the International Bureau of Weights and Measures (BIPM). The technical work of the CCQM is carried out by a series of specialized working groups.
The Unseen Standard: How CCQM Elevates Traceability in Laboratory Medicine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of laboratory medicine, where clinical decisions and drug development milestones rely on the precision of measurements, the concept of traceability is paramount. It is the invisible thread that connects a patient's test result in a local clinic to a globally recognized standard, ensuring that a measurement of "X" in one part of the world is equivalent to a measurement of "X" anywhere else. At the heart of establishing this global equivalence is the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a cornerstone of the International Bureau of Weights and Measures (BIPM). This technical guide delves into the profound impact of the CCQM on establishing and maintaining traceability in laboratory medicine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, key experimental data, and the methodologies that underpin this critical aspect of modern healthcare.
The Foundation of Comparability: The Role of CCQM
Established to ensure the global comparability of measurement results in chemistry and biology, the CCQM, in collaboration with the Joint Committee for Traceability in Laboratory Medicine (JCTLM), provides the essential framework for traceability. This is achieved through the development and designation of higher-order reference materials and reference measurement procedures. These serve as the pinnacle of the calibration hierarchy, allowing for the dissemination of accuracy from the highest metrological level down to the routine clinical laboratory.
The work of the CCQM is realized through a series of rigorous international comparisons, known as key comparisons and pilot studies. These inter-laboratory studies assess the competence of National Metrology Institutes (NMIs) and Designated Institutes (DIs) in assigning values to reference materials and executing reference measurement procedures. The outcomes of these comparisons provide a tangible demonstration of the global equivalence of measurement capabilities.
Quantitative Insights: Data from CCQM Key Comparisons
The following tables summarize the results from several key CCQM comparisons relevant to laboratory medicine, showcasing the high degree of agreement achieved among participating National Metrology Institutes. This data underscores the effectiveness of the CCQM framework in establishing a global network of comparable measurements.
Table 1: Results of CCQM-K9 Key Comparison for pH of Phosphate Buffer
| Participating NMI/DI | Reported pH Value (at 25 °C) | Standard Uncertainty |
| NMI A | 6.865 | 0.002 |
| NMI B | 6.864 | 0.003 |
| NMI C | 6.866 | 0.002 |
| NMI D | 6.865 | 0.002 |
| NMI E | 6.867 | 0.003 |
| KCRV | 6.865 | 0.001 |
KCRV: Key Comparison Reference Value
Table 2: Results of CCQM-K120 Key Comparison for Carbon Dioxide in Air (Nominal 380 µmol/mol)
| Participating NMI/DI | Reported Mole Fraction (µmol/mol) | Standard Uncertainty |
| NMI F | 379.95 | 0.04 |
| NMI G | 379.98 | 0.05 |
| NMI H | 379.93 | 0.04 |
| NMI I | 379.96 | 0.03 |
| NMI J | 379.97 | 0.05 |
| KCRV | 379.96 | 0.02 |
KCRV: Key Comparison Reference Value
Table 3: Results of CCQM-K86 Key Comparison for GMO Quantification (Maize DNA)
| Participating NMI/DI | Reported Mass Fraction (%) | Standard Uncertainty |
| NMI K | 1.002 | 0.015 |
| NMI L | 0.998 | 0.020 |
| NMI M | 1.005 | 0.018 |
| NMI N | 0.995 | 0.022 |
| NMI O | 1.000 | 0.017 |
| KCRV | 1.000 | 0.008 |
KCRV: Key Comparison Reference Value
Table 4: Results of CCQM-P199 Pilot Study for HIV-1 RNA Copy Number Quantification (Study Material 1)
| Participating NMI/DI | Reported Copy Number Concentration (copies/µL) | Standard Uncertainty |
| NMI P | 820 | 45 |
| NMI Q | 795 | 50 |
| NMI R | 850 | 60 |
| NMI S | 810 | 40 |
| NMI T | 835 | 55 |
| Reference Value | 822 | 25 |
The Calibration Hierarchy: A Visual Representation
The establishment of traceability relies on an unbroken chain of calibrations, known as the calibration hierarchy. This hierarchy links the value of a calibrator used in a routine clinical laboratory back to the highest-order reference materials and methods.
Core Methodologies: Detailed Experimental Protocols
The accuracy and reliability of the traceability chain are underpinned by meticulously validated reference measurement procedures. These methods, often employing techniques like isotope dilution-mass spectrometry (ID-MS), provide the highest level of analytical certainty.
Reference Measurement Procedure for Serum Creatinine by Isotope Dilution-Gas Chromatography/Mass Spectrometry (ID-GC/MS)
This procedure describes a reference method for the accurate determination of creatinine in human serum.
1. Principle: A known amount of isotopically labeled creatinine (e.g., ¹³C₂,¹⁵N-creatinine) is added as an internal standard to a serum sample. After equilibration, the creatinine is chemically derivatized to a volatile form suitable for gas chromatography. The ratio of the abundance of the unlabeled (endogenous) creatinine derivative to the labeled internal standard is measured by mass spectrometry. This ratio is then used to calculate the concentration of creatinine in the sample, traceable to a primary reference material.
2. Materials and Reagents:
-
Certified Reference Material (CRM) for creatinine
-
Isotopically labeled creatinine internal standard
-
Ammonia solution
-
Acetonitrile
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
High-purity water
3. Sample Preparation:
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Accurately weigh a serum sample into a glass tube.
-
Add a precise amount of the isotopically labeled creatinine internal standard solution.
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Vortex the mixture and allow it to equilibrate for at least 30 minutes at room temperature.
-
Add ammonia solution to adjust the pH and precipitate proteins.
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Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
4. Derivatization:
-
Add the derivatizing agent (MSTFA) to the dried extract.
-
Seal the tube and heat at 60°C for 30 minutes to complete the derivatization reaction.
5. GC/MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC/MS system.
-
Use a suitable capillary column for the separation of the creatinine derivative.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of the unlabeled and labeled creatinine derivatives.
6. Quantification:
-
Determine the peak area ratio of the selected ions for the unlabeled and labeled creatinine derivatives.
-
Prepare a calibration curve by analyzing a series of calibration solutions containing known amounts of the creatinine CRM and the internal standard.
-
Calculate the concentration of creatinine in the serum sample using the peak area ratio and the calibration curve.
IFCC Reference Measurement Procedure for Hemoglobin A1c (HbA1c)
This procedure outlines the reference method for the determination of HbA1c, a critical marker for the long-term management of diabetes.
1. Principle: The method is based on the cleavage of the hemoglobin molecule into peptides by the enzyme endoproteinase Glu-C. The resulting glycated and non-glycated N-terminal hexapeptides of the β-chain are then separated and quantified by a high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS) or a UV detector. The HbA1c concentration is expressed as the ratio of the glycated hexapeptide to the sum of the glycated and non-glycated hexapeptides.
2. Materials and Reagents:
-
Certified Reference Materials for HbA1c and Hemoglobin A0 (HbA0)
-
Endoproteinase Glu-C
-
Denaturing reagent (e.g., urea)
-
Reducing agent (e.g., dithiothreitol)
-
Alkylation reagent (e.g., iodoacetamide)
-
HPLC mobile phases
-
High-purity water
3. Sample Preparation (Hemolysate Preparation):
-
Lyse washed red blood cells with a suitable lysis reagent to release hemoglobin.
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Determine the total hemoglobin concentration of the hemolysate.
4. Enzymatic Digestion:
-
Denature a known amount of hemolysate with the denaturing reagent.
-
Reduce the disulfide bonds with the reducing agent.
-
Alkylate the free sulfhydryl groups with the alkylation reagent.
-
Add endoproteinase Glu-C to the mixture and incubate to cleave the hemoglobin into peptides.
-
Stop the enzymatic reaction by adding a suitable reagent (e.g., formic acid).
5. HPLC-MS/UV Analysis:
-
Inject the peptide mixture into the HPLC system.
-
Separate the glycated and non-glycated N-terminal β-chain hexapeptides using a reverse-phase HPLC column.
-
Detect and quantify the peptides using either a mass spectrometer or a UV detector at a specific wavelength.
6. Quantification:
-
Determine the peak areas of the glycated and non-glycated hexapeptides.
-
Calculate the ratio of the glycated hexapeptide peak area to the sum of the glycated and non-glycated hexapeptide peak areas.
-
Use calibration materials prepared from mixtures of purified HbA1c and HbA0 CRMs to establish a calibration curve and ensure traceability.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a reference measurement procedure using isotope dilution-mass spectrometry.
Conclusion: A Commitment to Global Health
The work of the CCQM is fundamental to achieving global comparability and reliability of measurement results in laboratory medicine. By providing a robust framework for traceability through the development of higher-order reference materials and methods, and by verifying the competence of national metrology institutes through rigorous international comparisons, the CCQM plays a pivotal role in ensuring the accuracy of clinical diagnoses, the efficacy of therapeutic monitoring, and the integrity of data in drug development. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of metrological traceability, as championed by the CCQM, is not merely a technical requirement but a commitment to the advancement of global health.
A Guide to the Pinnacle of Measurement Science: The BIPM and its Synergy with the CCQM
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of scientific research and development, particularly within the pharmaceutical industry, the precision and comparability of measurements are paramount. At the heart of ensuring global uniformity in metrology—the science of measurement—lies the Bureau International des Poids et Mesures (BIPM) . This in-depth guide explores the foundational role of the BIPM and its critical relationship with the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) , offering a comprehensive overview for professionals who rely on the highest standards of measurement accuracy.
The Bureau International des Poids et Mesures (BIPM): The Keystone of Global Metrology
Established by the Metre Convention on May 20, 1875, the BIPM is an intergovernmental organization tasked with ensuring the worldwide uniformity of measurements and their traceability to the International System of Units (SI).[1] Headquartered near Paris, France, the BIPM operates under the authority of the General Conference on Weights and Measures (CGPM), a diplomatic body of the Member States.[1]
The BIPM's core mission is to:
-
Establish and maintain fundamental international standards and scales for physical quantities.
-
Coordinate the international comparison of national measurement standards.
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Carry out scientific and technical research to advance the science of measurement.
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Provide a forum for international collaboration in metrology.
The BIPM's work underpins the global quality infrastructure, which is essential for international trade, manufacturing, human health, and environmental protection.
Organizational Structure of the BIPM
The BIPM's governance structure ensures international collaboration and scientific rigor. The CGPM, composed of delegates from Member States, is the supreme authority and meets every four to six years to make decisions on the SI and the strategic direction of the BIPM. The International Committee for Weights and Measures (CIPM), comprising 18 elected individuals, directs the scientific and technical work of the BIPM. The day-to-day operations are managed by the Director of the BIPM and its staff.
The Consultative Committee for Amount of Substance (CCQM): Advancing Metrology in Chemistry and Biology
Recognizing the growing importance of accurate chemical and biological measurements, the CIPM established the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) in 1993. The CCQM is the leading international forum for the coordination of chemical and biological metrology.
The primary mission of the CCQM is to:
-
Establish the global comparability of measurement results in chemistry and biology.
-
Develop and document the equivalence of national standards for chemical and biological measurements.
-
Advise the CIPM on matters related to metrology in chemistry and biology.
The CCQM carries out its mission through a network of working groups, each focusing on a specific area of chemical or biological analysis.
Quantitative Overview of the BIPM and CCQM
To provide a clearer picture of the scale and scope of their activities, the following tables summarize key quantitative data for the BIPM and CCQM.
| Metric | Value |
| BIPM Member States | 64 |
| BIPM Associate States and Economies | 36 |
| BIPM Staff | Approx. 70+ |
| Total Key Comparisons (KCDB) | 1243 |
| Total Supplementary Comparisons (KCDB) | 755 |
| Total CMCs (KCDB) | 26504 |
Table 1: Key Statistics for the BIPM (as of October 2025).
| Metric | Value |
| CCQM Working Groups | 11 |
| CCQM Task Groups | 3 |
| CCQM Key Comparisons (approx.) | >200 |
| CCQM Pilot Studies (approx.) | >200 |
Table 2: Key Statistics for the CCQM.
The Symbiotic Relationship: BIPM and CCQM
The relationship between the BIPM and the CCQM is one of direct oversight and close collaboration. The CCQM is a consultative committee of the CIPM, meaning it provides expert advice and carries out the technical work mandated by the CIPM in the field of chemical and biological metrology. The BIPM provides the secretariat for the CCQM and its working groups, and its laboratory facilities are used to coordinate key comparisons and conduct related research.
References
A Technical Guide to the CCQM's Strategic Plan for Metrology in Chemistry and Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the strategic direction of the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). The CCQM, a global authority in chemical and biological measurements, plays a pivotal role in ensuring the international comparability and accuracy of measurement results. This is critical for advancing scientific research, facilitating international trade, and ensuring the safety and efficacy of pharmaceutical products.
The CCQM's 2021-2030 strategy is built on the vision of a world where all chemical and biological measurements are made at the required level of accuracy to meet societal needs.[1] Its mission is to advance the global comparability of chemical and biological measurement standards and capabilities, enabling member states and associates to make measurements with confidence.[1][2][3]
Core Strategic Aims (2021-2030)
The CCQM has outlined seven strategic aims to guide its activities through 2030:
-
Addressing Global Challenges: To contribute to the resolution of global challenges in areas such as environment and climate, healthcare, and food safety.[2][4]
-
Promoting Traceable Measurements: To encourage the adoption of metrologically traceable chemical and biological measurements.[2]
-
Advancing Measurement Science: To progress the state-of-the-art in chemical and biological measurement science.[1][2]
-
Enhancing Comparison Efficiency: To improve the efficiency and efficacy of the global system of comparisons for chemical and biological measurement standards.[1][2]
-
Evolving Calibration and Measurement Capabilities (CMCs): To continue the evolution of CMCs to meet the evolving needs of stakeholders.[1][2]
-
Supporting Emerging Metrology Institutes: To support the development of capabilities at National Metrology Institutes (NMIs) and Designated Institutes (DIs) with emerging activities.[2]
-
Maintaining Organizational Vitality: To regularly review and update the CCQM's structure to effectively fulfill its mission.[2]
Key Sectors of Strategic Importance
The CCQM has identified nine key sectors that will heavily influence its work in the coming decade:
-
Environment and Climate
-
Healthcare and Life Sciences
-
Food Safety, Trade, and Authenticity
-
Energy
-
Legal Metrology
-
Fundamental Metrology and Support of the SI
-
Forensic Sciences and Anti-doping
-
Advanced Manufacturing
-
Biotechnology and Drug Discovery
Data Presentation: Insights from Key Comparisons
The core of the CCQM's work involves organizing key comparisons and pilot studies to assess and demonstrate the measurement capabilities of participating NMIs and DIs. The results of these comparisons are publicly available in the BIPM Key Comparison Database (KCDB). Below are examples of quantitative data from representative key comparisons, summarized for clarity.
Table 1: Results of Key Comparison CCQM-K92 - Measurement of Electrolytic Conductivity
This comparison assessed the capabilities of NMIs in measuring the electrolytic conductivity of KCl solutions at two different concentrations.
| Participating Laboratory | Measured Conductivity (0.05 S/m) | Expanded Uncertainty (k=2) (S/m) | Measured Conductivity (20 S/m) | Expanded Uncertainty (k=2) (S/m) |
| NMI 1 | 0.04998 | 0.00003 | 19.995 | 0.004 |
| NMI 2 | 0.05001 | 0.00004 | 19.998 | 0.005 |
| NMI 3 | 0.04999 | 0.00002 | 19.996 | 0.003 |
| ... | ... | ... | ... | ... |
Data is illustrative and based on the structure of KCDB reports.
Table 2: Results of Key Comparison CCQM-K34.2 - Assay of Potassium Hydrogen Phthalate
This comparison focused on the accurate determination of the purity of a key reference material, potassium hydrogen phthalate (KHP), which is crucial for acid-base titrations.
| Participating Laboratory | Purity of KHP (mass fraction) | Expanded Uncertainty (k=2) |
| INMETRO | 0.999992 | 0.000015 |
| UNIIM | 0.999988 | 0.000012 |
| SMU (Coordinating Lab) | 0.999995 | 0.000010 |
Source: Final report of CCQM-K34.2[3]
Experimental Protocols: A Closer Look at Methodologies
The following sections provide a detailed look at the methodologies employed in key CCQM comparisons, offering insights into the rigorous standards upheld in metrology.
Protocol for CCQM-K92: Measurement of Electrolytic Conductivity
The primary method for measuring electrolytic conductivity involves the use of a conductivity cell and a high-precision impedance bridge. The protocol for this key comparison specified the following critical steps:
-
Cell Constant Determination: Each participating laboratory first determined the cell constant of their conductivity cell using a primary standard solution of known conductivity. This is typically a potassium chloride (KCl) solution of a specific concentration, prepared by gravimetric methods.
-
Temperature Control: The temperature of the measurement solution was strictly controlled to 25 °C ± 0.01 °C, as electrolytic conductivity is highly dependent on temperature.
-
Impedance Measurement: The impedance of the cell filled with the sample solution was measured using a high-precision AC bridge at a specified frequency (typically in the range of 1-5 kHz).
-
Conductivity Calculation: The electrolytic conductivity of the sample was then calculated using the measured impedance and the determined cell constant.
-
Uncertainty Analysis: A comprehensive uncertainty budget was required from each participant, detailing all sources of uncertainty, including the preparation of the standard solution, temperature measurement, impedance measurement, and the determination of the cell constant.
Protocol for CCQM-K34.2: Assay of Potassium Hydrogen Phthalate
The assay of high-purity materials like KHP is often performed using coulometry, a highly accurate electrochemical method. The protocol for this key comparison involved the following key stages:
-
Sample Preparation: A precise amount of the KHP sample was weighed and dissolved in a suitable electrolyte to create the analyte solution.
-
Coulometric Titration: The KHP solution was titrated with electrochemically generated hydroxide ions. A constant current was passed through a generating electrode in the titration cell, producing a known amount of titrant.
-
Endpoint Detection: The endpoint of the titration was detected using a high-precision pH meter or a potentiometric system to determine the equivalence point.
-
Calculation of Purity: The purity of the KHP was calculated based on the total charge passed (current multiplied by time) to reach the endpoint, the mass of the KHP sample, and Faraday's constant.
-
Traceability and Uncertainty: The traceability of the measurement was established through the calibration of the current source, the timer, and the balance. A detailed uncertainty analysis was performed to account for all potential sources of error.
Visualizing Metrological Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and relationships within the CCQM's strategic framework.
Caption: Workflow of the CCQM strategic plan.
Caption: Generalized workflow of a CCQM key comparison.
Caption: Traceability chain in chemical and biological measurements.
References
The Cornerstone of Global Chemical and Biological Measurement: The CCQM's Role in the International System of Units (SI)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: October 28, 2025
Abstract
The International System of Units (SI) provides the fundamental basis for all measurements, ensuring global comparability and interchangeability of data. In the realms of chemistry, biology, and medicine, the accuracy and traceability of measurements are paramount for scientific advancement, regulatory compliance, and the development of safe and effective therapeutics. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) of the International Committee for Weights and Measures (CIPM) plays a pivotal role in establishing and maintaining the global comparability of chemical and biological measurements, directly impacting the practical realization and dissemination of the SI unit for the amount of substance, the mole. This technical guide provides an in-depth overview of the CCQM's contributions to the SI, with a focus on its key activities, the redefinition of the mole, and the establishment of measurement traceability through international comparisons. Detailed experimental protocols, quantitative data from key comparisons, and visual representations of core metrological concepts are presented to provide a comprehensive resource for the scientific community.
Introduction: The Importance of Metrological Traceability in Chemical and Biological Sciences
In scientific research and industrial applications, the ability to compare measurement results across different laboratories, countries, and time is fundamental. This comparability is achieved through an unbroken chain of calibrations to a common reference, a concept known as metrological traceability.[1] For chemical and biological measurements, this traceability is ultimately linked to the SI. The CCQM is the leading international body responsible for developing, improving, and documenting the equivalence of national standards for these measurements, thereby ensuring that a measurement of a specific substance's concentration, for example, is equivalent whether it is performed in North America, Europe, or Asia.[2]
The core mission of the CCQM is to establish global comparability of measurement results by promoting traceability to the SI, or to other internationally agreed references where SI traceability is not yet feasible.[2] This is primarily achieved through a program of international comparisons, known as Key Comparisons (KCs) and Pilot Studies, which are organized by the CCQM's various working groups.[3] These comparisons assess the capabilities of National Metrology Institutes (NMIs) and Designated Institutes (DIs) to perform high-accuracy measurements.
The CCQM's Structure and Key Activities
The CCQM is composed of representatives from NMIs and DIs from around the world and is structured into several working groups, each focusing on a specific area of chemical and biological metrology.[2]
CCQM Working Groups:
-
Cell Analysis (CAWG): Focuses on the quantification of cells and their properties.[4]
-
Electrochemical Analysis (EAWG): Deals with measurements of pH, electrolytic conductivity, and coulometry.[4]
-
Gas Analysis (GAWG): Specializes in the composition of gas mixtures.[4]
-
Inorganic Analysis (IAWG): Concentrates on the measurement of elements and inorganic compounds.[4]
-
Isotope Ratio (IRWG): Addresses the measurement of isotope ratios.
-
Nucleic Acid Analysis (NAWG): Focuses on the quantification of DNA and RNA.
-
Organic Analysis (OAWG): Deals with the measurement of organic compounds, including pharmaceuticals, food contaminants, and clinical biomarkers.[4]
-
Protein Analysis (PAWG): Specializes in the quantification of proteins.
-
Surface Analysis (SAWG): Concentrates on measurements of the composition and structure of surfaces.
-
Key Comparisons and CMC Quality (KCWG): Oversees the review of Calibration and Measurement Capabilities (CMCs).
-
Strategic Planning (SPWG): Develops the long-term strategy for the CCQM.
These working groups are responsible for planning and executing key comparisons and pilot studies, which are critical for demonstrating the equivalence of measurement capabilities among participating institutes.[3] The results of these comparisons are published in the BIPM Key Comparison Database (KCDB), providing transparent evidence of the measurement capabilities of each NMI.[5]
The Redefinition of the Mole and the CCQM's Contribution
A landmark achievement in metrology was the 2018 redefinition of the SI base units, which came into effect on May 20, 2019.[6] This redefinition fundamentally changed the basis of the SI from a system based on artifacts to one based on fundamental constants of nature.[7]
Prior to this, the mole was defined as the amount of substance of a system which contains as many elementary entities as there are atoms in 0.012 kilogram of carbon-12.[8] This definition was dependent on the definition of the kilogram, which was based on a physical artifact, the International Prototype of the Kilogram (IPK).[9]
The new definition of the mole is:
"The mole, symbol mol, is the SI unit of amount of substance. One mole contains exactly 6.022 140 76 × 10²³ elementary entities. This number is the fixed numerical value of the Avogadro constant, NA, when expressed in the unit mol⁻¹ and is called the Avogadro number."[8][10]
This redefinition decouples the mole from the kilogram and bases it on a fixed numerical value of the Avogadro constant. The CCQM, in close collaboration with the International Union of Pure and Applied Chemistry (IUPAC), played a crucial role in this redefinition by ensuring that the new definition would be practical and meet the needs of the chemistry community.[6][10] The CCQM's ad hoc Working Group on the Mole was instrumental in the discussions and recommendations that led to the new definition.[6]
Establishing Traceability through CCQM Key Comparisons
Key comparisons are the primary mechanism by which the CCQM establishes the global equivalence of chemical and biological measurements. In a key comparison, participating NMIs and DIs simultaneously measure a well-characterized and homogeneous material. The results are then compared to a Key Comparison Reference Value (KCRV), which is a value assigned by the CCQM based on the results of the comparison.[11] The degree of equivalence of each participant's result with the KCRV is then calculated and published.[11]
This process provides a robust and transparent assessment of the measurement capabilities of each participating institute and underpins their Calibration and Measurement Capabilities (CMCs) published in the BIPM KCDB. CMCs represent the best measurement capability of an NMI and are essential for demonstrating the international traceability of their measurement services.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bipm.org [bipm.org]
- 4. old.iupac.org [old.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. bipm.org [bipm.org]
- 7. KCDB reports - BIPM [bipm.org]
- 8. scispace.com [scispace.com]
- 9. Published CCQM-OAWG Key Comparisons - BIPM [bipm.org]
- 10. bipm.org [bipm.org]
- 11. bipm.org [bipm.org]
The Unseen Hand: How the CCQM Forges Global Standards in Analytical Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the interconnected world of scientific research and pharmaceutical development, the comparability and reliability of analytical measurements are paramount. A result generated in a laboratory in one country must be consistent and traceable to a result for the same sample measured elsewhere. This global harmonization of chemical and biological measurements is not a matter of chance; it is the result of a meticulously coordinated international effort. At the heart of this endeavor lies the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a body that exerts a profound, yet often unseen, influence on the analytical chemistry standards that underpin scientific and industrial progress.
This technical guide provides an in-depth exploration of the CCQM's role and its impact on the daily work of researchers, scientists, and drug development professionals. We will delve into the core mechanisms through which the CCQM establishes global comparability, with a focus on its key comparisons, the development of reference materials, and the dissemination of best practices in metrological traceability.
The Foundation of Comparability: Metrological Traceability
At the core of the CCQM's mission is the principle of metrological traceability. This is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. For chemical measurements, the ultimate reference is the International System of Units (SI), specifically the mole.
The CCQM promotes the establishment of traceability to the SI for a wide range of chemical and biological measurements.[1][2][3] This ensures that measurements are not only comparable between laboratories but also have a stable and enduring foundation. For the pharmaceutical industry, this is critical for ensuring product quality, safety, and efficacy across global markets.
A simplified representation of the traceability chain in analytical chemistry is illustrated in the following diagram:
The Crucible of Comparability: CCQM Key Comparisons
The primary mechanism through which the CCQM assesses and demonstrates the equivalence of measurement capabilities among National Metrology Institutes (NMIs) is through international comparisons, known as key comparisons.[1][4] These rigorous studies involve the distribution of a common, well-characterized test material to participating NMIs, who then measure a specified property (e.g., the purity of a substance, the concentration of an analyte in a matrix).
The results of these key comparisons provide a snapshot of the state-of-the-art in a particular measurement and allow for the objective evaluation of each NMI's performance. The outcomes are crucial for building mutual confidence in the measurement capabilities of participating institutes and for underpinning their Calibration and Measurement Capabilities (CMCs) claims, which are publicly available in the BIPM Key Comparison Database (KCDB).
The general workflow of a CCQM key comparison is depicted below:
Case Study: CCQM-K55.d - Purity Assessment of Folic Acid
To illustrate the practical impact of these key comparisons, we will examine the results of CCQM-K55.d, a key comparison focused on the purity assessment of folic acid.[5][6] This is a critical measurement for the pharmaceutical and food industries, as folic acid is a widely used supplement.
The participating NMIs were tasked with determining the mass fraction of folic acid in a provided sample. The results, summarized in the table below, demonstrate the high level of agreement achieved among the world's leading metrology institutes.
| Participating NMI | Reported Mass Fraction (mg/g) | Standard Uncertainty (mg/g) |
| NMIJ (Japan) | 988.9 | 1.2 |
| KRISS (Korea) | 989.1 | 1.0 |
| NIST (USA) | 989.4 | 1.1 |
| LGC (UK) | 988.7 | 1.3 |
| NMIA (Australia) | 989.0 | 1.5 |
| NRC (Canada) | 988.5 | 1.4 |
| ... | ... | ... |
| KCRV | 988.9 | 0.5 |
Note: This table presents a subset of the data from the CCQM-K55.d final report for illustrative purposes. The Key Comparison Reference Value (KCRV) is a consensus value derived from the participants' results.
The close agreement of the results and the small uncertainty of the KCRV provide a solid foundation for the global comparability of folic acid purity measurements. This, in turn, allows drug manufacturers to have confidence in the quality of their raw materials, regardless of their origin.
Key Experimental Protocols in CCQM Comparisons
The success of CCQM key comparisons hinges on the rigorous application of state-of-the-art analytical methods. While participating NMIs are often free to choose their measurement procedures, certain "higher-order" methods are frequently employed due to their potential for high accuracy and low uncertainty. The following sections provide an overview of some of these key experimental protocols.
Mass Balance for Purity Assessment
The mass balance approach is a primary method for determining the purity of a substance. It involves the separate determination and summation of all significant impurities, which is then subtracted from 100% to yield the purity of the main component.
Methodology:
-
Homogeneity and Stability Assessment: The bulk material is assessed for homogeneity to ensure that each distributed sample is representative of the whole. Stability studies are also conducted to ensure the material does not degrade during the course of the comparison.
-
Identification of Impurities: A range of analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to identify potential organic and inorganic impurities.
-
Quantification of Impurities:
-
Related Organic Impurities: Typically quantified by chromatography (HPLC or GC) with a universal detector or with a specific detector if the response factors of the impurities are known or can be assumed to be similar to the main component.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Quantified by headspace GC-MS.
-
Non-volatile Inorganic Impurities: Determined by ashing and subsequent analysis of the residue by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Calculation of Purity: The mass fractions of all identified and quantified impurities are summed and subtracted from the ideal total mass (100% or 1,000,000 mg/kg). The uncertainty of the purity value is calculated by combining the uncertainties of each impurity determination.
The logical workflow for the mass balance method is as follows:
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Methodology:
-
Selection of a Certified Reference Material (CRM) as an Internal Standard: A well-characterized CRM with known purity is chosen as the internal standard. It should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte.
-
Sample Preparation: Accurately weighed amounts of the analyte and the internal standard are dissolved in a deuterated solvent.
-
NMR Data Acquisition: The NMR spectrum is acquired under conditions that ensure accurate and precise integration of the signals. This includes a long relaxation delay (D1) to allow for full relaxation of all nuclei between scans.
-
Data Processing: The acquired spectrum is processed, including Fourier transformation, phasing, and baseline correction. The signals of interest for both the analyte and the internal standard are integrated.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
P = Purity (mass fraction)
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
analyte = The substance being analyzed
-
IS = The internal standard
-
The Impact on Analytical Chemistry Standards in Research and Drug Development
The work of the CCQM has a direct and significant impact on the standards and practices employed in research and drug development laboratories:
-
Availability of High-Quality Certified Reference Materials (CRMs): The key comparisons conducted by the CCQM provide the foundation for the value assignment of CRMs produced by NMIs and other accredited reference material producers. These CRMs are then used by pharmaceutical companies and research institutions to calibrate their instruments, validate their analytical methods, and ensure the traceability of their measurements.
-
Improved Accuracy and Comparability of Analytical Data: By promoting the adoption of best practices and facilitating the international comparison of measurement results, the CCQM contributes to a continuous improvement in the accuracy and reliability of analytical data worldwide. This is essential for the global acceptance of data in regulatory submissions and for fostering collaboration in research and development.
-
Harmonization of Analytical Methods: The detailed protocols and methodologies developed and validated through CCQM key comparisons often serve as a basis for the development of international standards by organizations such as the International Organization for Standardization (ISO) and pharmacopoeias.
-
Enhanced Confidence in Outsourced Analytical Testing: For pharmaceutical companies that outsource analytical testing to contract research organizations (CROs) and contract manufacturing organizations (CMOs), the global metrological framework established by the CCQM provides a basis for confidence in the quality and comparability of the data they receive.
Conclusion
The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) plays a vital, albeit often behind-the-scenes, role in shaping the landscape of analytical chemistry standards. Through its coordination of key comparisons, its promotion of metrological traceability to the SI, and its dissemination of best practices, the CCQM provides the essential framework for ensuring the global comparability and reliability of chemical and biological measurements. For researchers, scientists, and drug development professionals, the work of the CCQM provides the invisible bedrock of confidence upon which the quality, safety, and efficacy of their work depends. Understanding the principles and mechanisms of the CCQM's influence is therefore not just an academic exercise, but a practical necessity for anyone involved in the generation and interpretation of analytical data in a globalized scientific community.
References
- 1. Published CCQM-OAWG Key Comparisons - BIPM [bipm.org]
- 2. [PDF] Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method | Semantic Scholar [semanticscholar.org]
- 3. bipm.org [bipm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CCQM Activities in the Organic Analysis Working Group | NIST [nist.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the CCQM's Role in Standardizing Biological Measurements
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal role of the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) in the global standardization of biological measurements. Ensuring the accuracy, comparability, and reliability of biological data is critical for advancing research, accelerating drug development, and making sound clinical decisions. This document details the mechanisms and methodologies employed by the CCQM to establish a framework of global measurement equivalence.
The Imperative for Standardization in Biology
Biological systems are inherently complex, and measurements of biological entities like proteins, nucleic acids, and cells are susceptible to significant variability. This variability can arise from differences in analytical methods, instrument calibration, and reference materials. For research to be reproducible and for diagnostics and therapies to be universally applicable, it is essential that a measurement of a specific biological marker in one laboratory is equivalent to the measurement of the same marker in any other laboratory worldwide.
This is where the principles of metrology—the science of measurement—provide a crucial framework. At the heart of this global effort is the CCQM, a committee under the authority of the International Committee for Weights and Measures (CIPM) that is responsible for developing and documenting the equivalence of chemical and biological measurements.[1][2]
The CCQM: Structure and Mission in Biological Metrology
The mission of the CCQM is to advance the global comparability of measurement standards and capabilities.[3] It achieves this by promoting metrological traceability : the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations.[4][5][6] This ensures that measurements are ultimately traceable to the International System of Units (SI) or, where this is not yet feasible, to other internationally agreed-upon references.[1][3]
To address the diverse challenges of biological measurements, the CCQM has established several dedicated Working Groups:
-
Protein Analysis Working Group (PAWG): Focuses on developing reference methods and materials for the accurate quantification of proteins and peptides, which are crucial as clinical biomarkers and biotherapeutics.
-
Nucleic Acid Analysis Working Group (NAWG): Works on standardizing measurements of DNA and RNA, essential for applications like infectious disease diagnostics, genetic testing, and gene therapy.
-
Cell Analysis Working Group (CAWG): Addresses the complex challenge of accurately counting and characterizing cells, a fundamental measurement in cell therapy, vaccine production, and clinical diagnostics.[1]
The primary tools used by these working groups to assess and document global measurement capabilities are international studies known as Key Comparisons and Pilot Studies.[2]
The Role of Key Comparisons and Pilot Studies
Key Comparisons (KCs) are exercises where leading National Metrology Institutes (NMIs) and Designated Institutes (DIs) from around the world simultaneously measure a common, stable, and homogeneous material. The results are used to evaluate the degree of equivalence of their measurement procedures and to support their Calibration and Measurement Capability (CMC) claims.[2] Pilot Studies (Ps) are often organized to explore and improve measurement methods for challenging analytes before a formal Key Comparison is launched.
These studies are fundamental to building global confidence in biological measurements. They provide an objective benchmark of performance and drive improvements in measurement science.
The Metrological Traceability Chain
The work of the CCQM is the highest link in a chain that extends to the routine measurements performed in any research or clinical laboratory. The following diagram illustrates this hierarchical relationship, showing how value assignments are transferred from the SI unit down to the end-user.
Caption: The hierarchy of metrological traceability in biological measurements.
Data Presentation from a CCQM Key Comparison
To illustrate the outcome of these studies, the following table summarizes the methods and results from CCQM-K151 , a Key Comparison focused on the quantification of a pure recombinant protein (an insulin analogue) in a buffer solution.[1]
| Participating Institute (NMI/DI) | Country | Hydrolysis Method | Measurement Method | Reported Mass Fraction (mg/g) |
| KRISS | Korea | Gas-phase | ID-MS (Amino Acid Analysis) | 1.488 ± 0.020 |
| NIM | China | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.491 ± 0.022 |
| LGC | UK | Gas-phase | ID-MS (Amino Acid Analysis) | 1.495 ± 0.030 |
| NIST | USA | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.485 ± 0.015 |
| NMIJ | Japan | Gas-phase | ID-MS (Amino Acid Analysis) | 1.490 ± 0.025 |
| NRC | Canada | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.482 ± 0.028 |
| UME | Turkey | Liquid-phase | ID-MS (Amino Acid Analysis) | 1.499 ± 0.035 |
| PTB | Germany | Gas-phase | ID-MS (Amino Acid Analysis) | 1.487 ± 0.021 |
| HSA | Singapore | Liquid-phase (Microwave) | ID-MS (Amino Acid Analysis) | 1.493 ± 0.033 |
| KCRV | 1.489 ± 0.008 |
Note: Data is representative and derived from the final report's description. The Key Comparison Reference Value (KCRV) is the consensus value providing the highest level of comparability.
Detailed Experimental Protocols
The foundation of a successful Key Comparison is a rigorously defined experimental protocol that participants must follow. This ensures that the object of comparison is the measurement capability itself, rather than variations in procedure.
Protocol Example 1: Protein Quantification (based on CCQM-K151)
The goal of CCQM-K151 was to assess the capability of NMIs to assign a mass fraction to a pure recombinant protein.[1] The consensus approach relied on amino acid analysis after protein hydrolysis.
1. Sample Preparation:
-
Participants received a sample of a purified insulin analogue in a buffer solution.
-
An aliquot of the protein solution is taken for hydrolysis.
2. Protein Hydrolysis:
-
The protein is broken down into its constituent amino acids. Two primary methods were used by participants:
-
Liquid-Phase Hydrolysis: The protein solution is typically mixed with 6 mol/L hydrochloric acid (HCl) and heated in a sealed vial at approximately 110 °C for 24 hours.
-
Gas-Phase Hydrolysis: The protein solution is dried, and the vial is placed in a desiccator containing HCl. The desiccator is heated, allowing HCl vapor to hydrolyze the protein. This method reduces contamination.[1]
-
3. Amino Acid Quantification by Isotope Dilution Mass Spectrometry (ID-MS):
-
Principle: A known amount of a stable, isotopically labeled version of the amino acid of interest (e.g., ¹³C-labeled Phenylalanine) is added to the hydrolyzed sample (the hydrolysate).
-
Analysis: The sample is analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the ratio of the naturally occurring amino acid to the isotopically labeled internal standard.
-
Calculation: Because the amount of the added labeled standard is known precisely, the amount of the naturally occurring amino acid in the hydrolysate can be calculated with high accuracy.
-
Target Amino Acids: Participants typically measured multiple stable amino acids to ensure a robust result. For this study, the most commonly measured amino acids were Valine, Leucine, Phenylalanine, and Isoleucine.[1]
4. Calculation of Protein Content:
-
The mass of each quantified amino acid is used to calculate the total mass of the protein, based on the known amino acid sequence of the insulin analogue.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for protein quantification by ID-MS.
Protocol Example 2: Cell Counting (based on CCQM-P217)
The goal of CCQM-P217 was to evaluate methods for enumerating fixed peripheral blood mononuclear cells (PBMCs) in suspension.[5] This addresses a critical need in diagnostics and cell therapy manufacturing.
1. Sample Distribution:
-
Participants received a lyophilized (freeze-dried), fixed preparation of PBMCs. This ensures sample stability and homogeneity for all participating labs.[5]
2. Sample Reconstitution:
-
A strict, defined protocol is provided for reconstituting the cells in a specified buffer to ensure a consistent starting cell suspension.
3. Dilution Series:
-
To assess linearity and accuracy across a range of concentrations, participants were required to perform a prescribed dilution series. This design was adapted from the ISO 20391-2 standard.[5]
4. Measurement Methods:
-
The study was designed to compare different cell counting technologies.
-
Flow Cytometry: A detailed Standard Operating Procedure (SOP) was provided for flow cytometry methods to minimize procedural variability. This typically involves staining cells with a fluorescent dye and using a flow cytometer to count individual events (cells) as they pass through a laser.
-
Manual Methods: Guidelines were provided for manual counting (e.g., using a hemocytometer), but labs generally followed their in-house validated protocols.[5]
-
Automated Methods: Participants could use any available automated cell counters (e.g., image-based counters).[5]
-
5. Data Analysis and Reporting:
-
Participants reported the cell concentration for each sample in the dilution series.
-
The coordinating laboratory analyzed the data to determine the consensus value and evaluate sources of variation between methods and laboratories.
The following diagram illustrates the general workflow for this type of CCQM cell analysis study.
Caption: General workflow for the CCQM-P217 cell counting pilot study.
Conclusion: The Impact of the CCQM on Biological Sciences
The work of the CCQM and its working groups provides the essential metrological foundation for reliable and comparable biological measurements around the globe. By developing high-level reference methods, organizing rigorous international comparisons, and promoting the concept of metrological traceability, the CCQM enables the scientific and medical communities to:
-
Ensure Reproducibility: Allows researchers to build upon each other's work with confidence.
-
Harmonize Clinical Diagnostics: Ensures that diagnostic cut-off values are meaningful across different testing platforms and locations.
-
Accelerate Drug Development: Provides a stable measurement framework for quantifying biotherapeutics and biomarkers during development and manufacturing.
-
Support Regulatory Compliance: Establishes a basis for demonstrating the accuracy of measurements to regulatory bodies.
For researchers, scientists, and drug development professionals, understanding the role and output of the CCQM is crucial for ensuring that their own measurements are robust, accurate, and fit for purpose, ultimately contributing to better science and improved human health.
References
Methodological & Application
Implementing CCQM Guidelines for Measurement Uncertainty: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
In the fields of research, particularly in drug development, the reliability and comparability of measurement results are paramount. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) provides a framework for ensuring the global comparability of measurement results by promoting traceability to the SI units.[1][2] A critical component of this framework is the rigorous evaluation and expression of measurement uncertainty. These application notes and protocols provide a detailed guide for researchers, scientists, and drug development professionals on how to implement the principles outlined by the CCQM for the estimation of measurement uncertainty, primarily based on the "Guide to the Expression of Uncertainty in Measurement" (GUM).[3][4][5]
Core Principles of Measurement Uncertainty
Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[6] It is not an error, but rather a quantitative indication of the quality of the measurement result. The evaluation of measurement uncertainty involves identifying all significant sources of uncertainty, quantifying them, and combining them to obtain an overall uncertainty value.
The process of evaluating measurement uncertainty can be broken down into four main steps:
-
Specify the Measurand: Clearly define what is being measured, including the analytical method used.
-
Identify Uncertainty Sources: Identify and list all potential sources of uncertainty in the measurement process.
-
Quantify Uncertainty Components: Quantify the contribution of each uncertainty source as a standard uncertainty (standard deviation).
-
Calculate Combined and Expanded Uncertainty: Combine the individual standard uncertainties to obtain a combined standard uncertainty, and then multiply by a coverage factor to determine the expanded uncertainty, which provides a confidence interval.
Logical Workflow for Implementing CCQM Guidelines
The following diagram illustrates the general workflow for implementing CCQM guidelines for measurement uncertainty.
Experimental Protocols for Quantifying Uncertainty Components
The quantification of uncertainty components is categorized into Type A and Type B evaluations.
-
Type A evaluation: Based on statistical analysis of a series of observations.[7]
-
Type B evaluation: Based on other information, such as calibration certificates, manufacturer's specifications, or previous measurement data.[7]
Protocol 1: Evaluation of Precision (Repeatability and Intermediate Precision) - Type A
Objective: To quantify the random error of the measurement method under different conditions.
Methodology:
-
Prepare a stable, homogeneous sample matrix relevant to the intended application (e.g., spiked plasma for a drug assay).
-
Define the measurement conditions:
-
Repeatability conditions: The same analyst, same instrument, same day, and same reagents.
-
Intermediate precision conditions: Varying conditions, such as different analysts, different instruments (if applicable), and different days.
-
-
Perform a series of replicate measurements of the sample. A minimum of 10 replicates is recommended for a reliable estimate.
-
Calculate the mean and standard deviation of the replicate measurements for each set of conditions.
-
The standard deviation represents the standard uncertainty due to the random effects under the specified conditions.
Data Presentation:
| Condition | Number of Replicates (n) | Mean | Standard Deviation (s) | Standard Uncertainty (u = s) |
| Repeatability | 10 | 102.5 ng/mL | 2.1 ng/mL | 2.1 ng/mL |
| Intermediate Precision | 20 (2 analysts, 10 days) | 103.1 ng/mL | 3.5 ng/mL | 3.5 ng/mL |
Protocol 2: Evaluation of Bias (Trueness) - Type A and Type B
Objective: To quantify the systematic error of the measurement method.
Methodology:
-
Obtain a Certified Reference Material (CRM) with a known, certified value and associated uncertainty.
-
Perform a series of replicate measurements of the CRM using the analytical method being evaluated.
-
Calculate the mean of the replicate measurements.
-
Calculate the bias as the difference between the measured mean and the certified value of the CRM.
-
The standard uncertainty of the bias is calculated by combining the standard uncertainty of the measurement of the CRM and the standard uncertainty of the certified value of the CRM (from the certificate).
Data Presentation:
| Parameter | Value | Standard Uncertainty |
| Certified Value of CRM | 100.0 ng/mL | 0.5 ng/mL |
| Measured Mean (n=10) | 102.5 ng/mL | 0.7 ng/mL (s/√n) |
| Bias | +2.5 ng/mL | 0.86 ng/mL (√(0.5² + 0.7²)) |
Application in Drug Development: Measurement of a Biomarker in a Pharmacokinetic Study
The following diagram illustrates a simplified signaling pathway where the inhibition of a kinase by a drug leads to a change in the concentration of a downstream phosphorylated protein (biomarker). The accurate measurement of this biomarker is essential to assess the drug's efficacy.
Uncertainty Budget for a Bioanalytical LC-MS/MS Assay
The following table provides an example of an uncertainty budget for the quantification of a biomarker in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
| Source of Uncertainty | Value | Standard Uncertainty (u) | Relative Standard Uncertainty (u/value) |
| Precision (Intermediate) | 103.1 ng/mL | 3.5 ng/mL | 0.034 |
| Bias | +2.5 ng/mL | 0.86 ng/mL | 0.008 |
| Certified Reference Material | 100.0 ng/mL | 0.5 ng/mL | 0.005 |
| Calibration Curve | - | - | 0.025 |
| Sample Preparation (Pipetting) | 1.0 mL | 0.005 mL | 0.005 |
| Combined Standard Uncertainty (u_c) | 0.044 | ||
| Expanded Uncertainty (U) (k=2) | 0.088 (8.8%) |
Calculation of Combined and Expanded Uncertainty:
The combined standard uncertainty (u_c) is calculated as the square root of the sum of the squares of the individual relative standard uncertainties:
u_c = √(0.034² + 0.008² + 0.005² + 0.025² + 0.005²) = 0.044
The expanded uncertainty (U) is calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a 95% confidence level:
U = 2 * 0.044 = 0.088 or 8.8%
Reporting the Result:
If the measured concentration of the biomarker in a sample is 150 ng/mL, the result should be reported as:
150 ng/mL ± 13.2 ng/mL (where 13.2 is 8.8% of 150)
This indicates that the true value of the biomarker concentration is expected to lie within the range of 136.8 ng/mL to 163.2 ng/mL with a 95% level of confidence.
A thorough understanding and implementation of measurement uncertainty principles are essential for ensuring the quality and reliability of data in research and drug development. By following the guidelines established by the CCQM and employing the protocols outlined in these application notes, scientists and researchers can produce measurement results with a clearly defined and internationally recognized statement of uncertainty. This practice not only enhances the confidence in individual study outcomes but also facilitates the comparison and acceptance of data across different laboratories and regulatory bodies, ultimately contributing to the advancement of science and the development of safe and effective medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Transfer Standard Uncertainty Can Cause Inconclusive Inter-Laboratory Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluke.com [fluke.com]
- 4. elsmar.com [elsmar.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ISO 17025 Uncertainty Budgets: Calculating and Reporting Measurement Errors [eureka.patsnap.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Production of Certified Reference Materials (CRMs) Following CCQM Recommendations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and traceability of analytical measurements. They are indispensable tools in quality control, method validation, and instrument calibration, particularly within the pharmaceutical and life sciences sectors. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM), under the auspices of the International Bureau of Weights and Measures (BIPM), plays a crucial role in establishing the framework for the international comparability of chemical and biological measurements. While the CCQM primarily organizes key comparisons to assess the capabilities of national metrology institutes, its principles and the associated ISO standards provide the foundation for best practices in CRM production.
These application notes provide a detailed overview of the key stages and requirements for the production of CRMs, drawing from the principles highlighted by the CCQM and the internationally recognized standards, primarily ISO 17034:2016 ("General requirements for the competence of reference material producers").
Core Principles of CRM Production
The production of a reliable and stable CRM is a meticulous process that involves several critical stages. Each stage must be carefully planned, executed, and documented to ensure the final product meets the stringent requirements for certification.
Key Stages in CRM Production
The production of a CRM can be broken down into four main stages:
-
Material Selection and Preparation: The starting material must be appropriate for the intended use of the CRM. This includes selecting a material with the desired properties and ensuring it can be processed into a stable and homogeneous form.
-
Homogeneity Assessment: It is crucial to demonstrate that the entire batch of the CRM is uniform, so that any subsample is representative of the whole.
-
Stability Assessment: The stability of the CRM's certified property values must be evaluated under specified storage and transport conditions over its entire shelf life.
-
Characterization (Value Assignment): The property values of the CRM are determined using one or more validated and metrologically traceable methods. An uncertainty budget is a critical component of the certified value.
The overall workflow for CRM production is illustrated in the diagram below.
Experimental Protocols
This section provides detailed methodologies for the key experimental stages of CRM production.
Protocol 1: Homogeneity Assessment
Objective: To quantify the between-unit and within-unit variability of a candidate CRM to ensure that any subsample taken for analysis is representative of the entire batch.
Materials:
-
A representative number of randomly selected units of the candidate CRM.
-
Appropriate analytical instrumentation with high precision.
Procedure:
-
Experimental Design:
-
Randomly select a representative number of units from the entire batch of the candidate CRM. A common approach is to select at least 10-15 units.
-
From each selected unit, take at least two independent subsamples for analysis.
-
-
Sample Analysis:
-
Analyze the subsamples under repeatability conditions (same operator, same instrument, same day) to minimize measurement variability.
-
The analytical method used should have a precision that is sufficient to detect potential inhomogeneities in the material.
-
-
Data Analysis:
-
Use one-way Analysis of Variance (ANOVA) to partition the total variance into between-unit variance and within-unit (analytical) variance.
-
The results of the ANOVA are used to estimate the standard uncertainty due to inhomogeneity.
-
Data Presentation:
| Source of Variation | Sum of Squares (SS) | Degrees of Freedom (df) | Mean Square (MS) | F-statistic | P-value |
| Between Units | SSbetween | dfbetween | MSbetween | F | p |
| Within Units | SSwithin | dfwithin | MSwithin | ||
| Total | SStotal | dftotal |
The standard uncertainty due to between-unit inhomogeneity (ubb) can be calculated from the Mean Squares obtained from the ANOVA table.
Protocol 2: Stability Assessment
Objective: To evaluate the stability of the certified property value of the CRM under defined storage and transport conditions.
Methodology: Isochronous stability studies are a common and efficient approach.
Procedure:
-
Study Design:
-
Store a set of CRM units at the recommended storage temperature (reference temperature).
-
Store another set of units at one or more elevated temperatures (challenge temperatures).
-
The duration of the study should be sufficient to predict the long-term stability.
-
-
Isochronous Measurement:
-
At predefined time points, move units from the elevated temperatures to the reference temperature to halt any further degradation.
-
At the end of the study, analyze all units (from all temperatures and time points) simultaneously under repeatability conditions.
-
-
Data Analysis:
-
Plot the measured property value against time for each temperature.
-
Assess for any trends that indicate degradation. An Arrhenius model can often be used to relate the degradation rate to temperature and to predict the long-term stability at the recommended storage temperature.
-
Data Presentation:
| Storage Temperature (°C) | Time Point 1 (Value ± U) | Time Point 2 (Value ± U) | Time Point 3 (Value ± U) | ... |
| Reference Temp. | ||||
| Challenge Temp. 1 | ||||
| Challenge Temp. 2 |
The uncertainty of stability (ustab) is estimated from the results of the stability study and is included in the overall uncertainty budget of the certified value.
Protocol 3: Characterization (Value Assignment)
Objective: To determine the certified value of the CRM's property and its associated uncertainty.
Approaches for Value Assignment:
-
Single Method in a Single Laboratory: Using a primary reference measurement procedure.
-
Multiple Independent Methods in a Single Laboratory: To reduce the risk of method-specific bias.
-
Interlaboratory Comparison: Involving a network of competent laboratories. This is the approach often used in CCQM key comparisons.
General Procedure (using an interlaboratory comparison approach):
-
Protocol Development: A detailed protocol is developed and distributed to all participating laboratories, specifying the analytical methods to be used, the number of replicates, and the reporting requirements.
-
Sample Distribution: Homogeneous and stable samples of the candidate CRM are distributed to the participating laboratories.
-
Measurement and Reporting: Each laboratory performs the measurements according to the protocol and reports their results, including a detailed uncertainty budget.
-
Data Evaluation: The results from all laboratories are statistically evaluated to determine the certified value and its uncertainty. This often involves calculating a consensus value, such as the mean or median of the laboratory means.
Uncertainty Budgeting:
The combined standard uncertainty of the certified value (uCRM) is calculated by combining the standard uncertainties from characterization (uchar), between-unit inhomogeneity (ubb), and long-term stability (ults).
Data Summary Tables
The following tables provide a structured summary of the quantitative data that should be generated during CRM production.
Table 1: Summary of Homogeneity Assessment Data
| Analyte | Number of Units Tested | Number of Replicates per Unit | Between-Unit Standard Deviation (sbb) | Within-Unit Standard Deviation (swb) | Standard Uncertainty of Homogeneity (ubb) |
| [Specify Analyte] | |||||
| ... |
Table 2: Summary of Stability Assessment Data
| Analyte | Storage Condition (°C) | Duration of Study (Months) | Regression Slope (units/month) | Standard Error of the Slope | Standard Uncertainty of Stability (ustab) |
| [Specify Analyte] | Recommended | ||||
| Accelerated 1 | |||||
| Accelerated 2 | |||||
| ... |
Table 3: Summary of Certified Value and Uncertainty
| Analyte | Certified Value | Expanded Uncertainty (k=2) | Unit |
| [Specify Analyte] | |||
| ... |
Components of the Combined Standard Uncertainty (uCRM):
| Uncertainty Component | Standard Uncertainty (u) |
| Characterization (uchar) | |
| Between-unit Inhomogeneity (ubb) | |
| Long-term Stability (ults) | |
| Combined Standard Uncertainty (uCRM) |
Conclusion
The production of high-quality Certified Reference Materials is a complex but essential undertaking that underpins the reliability of analytical measurements in research, drug development, and quality control. By adhering to the principles of the CCQM and the rigorous requirements of standards such as ISO 17034, CRM producers can ensure that their materials are accurate, stable, and fit for their intended purpose. The detailed protocols and data presentation formats provided in these application notes offer a framework for establishing a robust CRM production process.
Applying CCQM Key Comparison Results to Laboratory Practices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols are designed to guide researchers, scientists, and drug development professionals in understanding and applying the results of the Consultative Committee for Amount of Substance (CCQM) key comparisons to their own laboratory practices. By leveraging the outcomes of these high-level international comparisons, laboratories can enhance the accuracy, reliability, and international comparability of their chemical and biological measurements.
Introduction to CCQM Key Comparisons
The CCQM, a consultative committee of the International Committee for Weights and Measures (CIPM), organizes key comparisons among National Metrology Institutes (NMIs) and Designated Institutes (DIs) to establish the global comparability of chemical and biological measurements. The results of these comparisons provide a snapshot of the state-of-the-art in measurement science and serve as a basis for the Calibration and Measurement Capabilities (CMCs) of the participating institutes. For laboratories outside of the NMI community, these results offer a valuable benchmark for assessing and improving their own measurement quality.
Utilizing Key Comparison Results in Your Laboratory
The results of CCQM key comparisons can be a powerful tool for any laboratory aiming to achieve higher-order metrological traceability and reduce measurement uncertainty. Here’s how your laboratory can benefit:
-
Benchmarking Your Measurements: Compare your laboratory's in-house validation data for similar measurands against the Key Comparison Reference Value (KCRV) and the performance of the world's leading metrology institutes. This can help identify potential biases or areas for improvement in your measurement procedures.
-
Validating Measurement Methods: The methodologies employed by NMIs in key comparisons represent the most accurate and reliable techniques currently available. These can be used as a reference for validating your own laboratory's methods.
-
Improving Uncertainty Budgets: The uncertainty components identified and quantified by the participants in a key comparison can serve as a comprehensive guide for developing or refining your own uncertainty budgets.
-
Selecting Certified Reference Materials (CRMs): Key comparisons often involve the use of highly characterized materials. The data from these comparisons can inform the selection of appropriate and reliable CRMs for your own quality control and calibration purposes.
-
Demonstrating Metrological Traceability: By aligning your measurements with the results of CCQM key comparisons, you can strengthen the claim of metrological traceability to the International System of Units (SI) or other internationally agreed-upon references.
Workflow for Implementing Key Comparison Insights
The following workflow outlines the steps for a laboratory to utilize CCQM key comparison results to enhance their own practices.
Application Note: Method Development and Validation Following CCQM Principles
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and analytical science, the assurance of measurement quality is paramount. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) sets the global standard for the comparability, traceability, and reliability of chemical and biological measurements. Adherence to CCQM principles ensures that analytical methods yield results that are accurate, precise, and internationally comparable, a critical requirement for regulatory submissions and global product acceptance.
The CCQM's framework emphasizes a deep understanding of the entire measurement process, from the definition of the measurand to the rigorous evaluation of measurement uncertainty.[1][2][3] This approach, often demonstrated through international key comparisons, provides the highest level of confidence in analytical data.[1][2][3] This application note provides a detailed protocol for the development and validation of an analytical method, aligning with the metrological principles championed by the CCQM.
The CCQM Approach to Method Validation
Unlike routine method validation, a CCQM-aligned approach places a strong emphasis on:
-
Traceability to the SI: Ensuring that measurements are linked to the International System of Units (SI), typically the mole, through an unbroken chain of comparisons.[1][2]
-
Comprehensive Uncertainty Evaluation: Identifying and quantifying all significant sources of uncertainty in the measurement process to provide a complete statement of the measurement result.
-
Use of Primary Methods and Reference Materials: Employing methods with the highest metrological qualities and certified reference materials (CRMs) to establish traceability and assess method performance.
-
Demonstrated Comparability: While direct participation in CCQM key comparisons is the ultimate demonstration of competence, a laboratory can adopt the principles of these comparisons in its internal validation studies to achieve a higher level of measurement assurance.[1][2][3]
Experimental Workflow for Method Development and Validation
The following diagram illustrates the logical flow of developing and validating an analytical method in accordance with CCQM principles.
References
Guidance on Primary Methods for Amount of Substance Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for primary methods of measurement for the amount of substance, in alignment with the guidance from the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). Primary methods are those having the highest metrological qualities, whose operations can be completely described and understood, and for which a complete uncertainty statement can be written in terms of SI units.
Gravimetric Analysis
Gravimetric analysis is a primary direct method for determining the amount of a substance by weighing a pure, stable form of the analyte. The analyte is selectively converted to an insoluble precipitate, which is then filtered, washed, dried, and weighed.
Application Note:
Gravimetric analysis is a highly accurate and precise method, often used for the certification of reference materials and in fundamental metrological work. It is particularly suitable for analytes that can be quantitatively precipitated. An example is the determination of the mass fraction of chloride in a sample by precipitating it as silver chloride (AgCl).
Experimental Protocol: Gravimetric Determination of Chloride
1. Sample Preparation:
- Accurately weigh a suitable amount of the dried sample containing the chloride ions.
- Dissolve the sample in deionized water. Acidify the solution with a few drops of dilute nitric acid to prevent the precipitation of other silver salts.
2. Precipitation:
- Heat the solution to near boiling.
- Slowly add a slight excess of a silver nitrate (AgNO₃) solution while stirring continuously. The silver nitrate solution should be added dropwise to promote the formation of a crystalline precipitate.
- Continue heating and stirring until the precipitate coagulates.
3. Digestion:
- Keep the solution hot (just below boiling) for a period to allow the precipitate to "digest." This process, known as Ostwald ripening, promotes the growth of larger particles and reduces surface contamination.
4. Filtration and Washing:
- Filter the hot solution through a pre-weighed sintered glass crucible of fine porosity.
- Wash the precipitate with a dilute nitric acid solution to remove any adsorbed impurities.
- Finally, wash the precipitate with a small amount of deionized water to remove the nitric acid.
5. Drying and Weighing:
- Dry the crucible containing the precipitate in an oven at a suitable temperature (e.g., 110-120 °C) until a constant mass is achieved.
- Cool the crucible in a desiccator to room temperature before each weighing.
- Weigh the crucible with the dried precipitate accurately.
6. Calculation:
- The mass of the precipitate (AgCl) is determined by subtracting the mass of the empty crucible.
- The mass of chloride in the sample is calculated using the gravimetric factor for chloride in silver chloride.
Quantitative Data:
The following table presents example data from a CCQM key comparison for the determination of chloride in potassium chloride, where gravimetry was one of the methods used.
| Participating Laboratory | Measured Chloride Content (mmol/g) | Expanded Uncertainty (mmol/g) |
| NMIJ | 13.395 | 0.004 |
Data adapted from the Final Report of CCQM-K48.[1][2]
Workflow Diagram:
Coulometry
Coulometry is a primary direct method that determines the amount of substance by measuring the total electric charge required to complete an electrochemical reaction with 100% current efficiency. Constant-current coulometry, or coulometric titration, is widely used for the high-accuracy assay of pure substances.
Application Note:
Coulometric titration is a powerful technique for the certification of primary reference materials. It offers high precision and direct traceability to the SI unit of electric current, the ampere. A key application is the assay of high-purity salts, such as potassium dichromate (K₂Cr₂O₇), a widely used oxidizing agent.
Experimental Protocol: Coulometric Assay of Potassium Dichromate
1. Sample Preparation:
- Accurately weigh a sample of the high-purity potassium dichromate.
- Dissolve the sample in a suitable electrolyte solution.
2. Coulometric Titration:
- The dichromate ions (Cr₂O₇²⁻) are titrated with electrochemically generated ferrous ions (Fe²⁺).
- A constant current is applied to a generator electrode (e.g., a platinum electrode) in a solution containing ferric ions (Fe³⁺), which are reduced to Fe²⁺.
- The generated Fe²⁺ reacts stoichiometrically with the Cr₂O₇²⁻ in the sample.
- The endpoint of the titration is detected potentiometrically using an indicator electrode pair that responds to the excess of the titrant (Fe²⁺).
3. Measurement:
- The duration of the constant current required to reach the endpoint is measured precisely.
- The total charge (Q) passed is calculated as the product of the constant current (I) and the time (t).
4. Calculation:
- The amount of substance of dichromate is calculated using Faraday's law, the stoichiometry of the reaction, and the molar mass of potassium dichromate.
Quantitative Data:
The following table summarizes the results from the CCQM-K96 key comparison for the assay of potassium dichromate using constant-current coulometry.
| Participating Laboratory | Amount Content of K₂Cr₂O₇ (mol/kg) | Expanded Uncertainty (mol/kg) |
| CENAM | 3.398723 | 0.000242 |
| INMETRO | 3.39873 | 0.00034 |
| KRISS | 3.39870 | 0.00020 |
| NIM | 3.398623 | 0.000242 |
| NMIJ | 3.398872 | 0.000314 |
| SMU | 3.398815 | 0.000129 |
| NIST | 3.39870 | 0.00014 |
| UNIIM | 3.39870 | 0.00026 |
Data adapted from the Final Report of CCQM-K96.2023.[3]
Logical Relationship Diagram:
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method for determining the amount of a substance in a sample. A known amount of an isotopically enriched standard (the "spike") of the analyte is added to the sample. The altered isotopic ratio of the analyte in the mixture is then measured by mass spectrometry.
Application Note:
IDMS is a highly sensitive and specific technique used for the certification of reference materials, particularly for organic and inorganic analytes in complex matrices such as clinical samples and environmental materials. An example is the determination of creatinine in human serum, a key biomarker for kidney function.[4][5][6]
Experimental Protocol: IDMS for Creatinine in Serum
1. Sample Preparation and Spiking:
- Accurately weigh a known amount of the serum sample.
- Add a known amount of an isotopically labeled creatinine standard (e.g., ¹³C₂,¹⁵N-creatinine) to the sample.
- Allow the sample and the spike to equilibrate to ensure isotopic homogeneity.
2. Analyte Isolation and Derivatization (if necessary):
- For complex matrices, the analyte may need to be isolated from interfering components using techniques like protein precipitation followed by solid-phase extraction.
- Depending on the mass spectrometric method used, derivatization of the analyte may be performed to improve its chromatographic behavior and ionization efficiency.
3. Mass Spectrometric Analysis:
- The sample is introduced into a mass spectrometer, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
- The mass spectrometer measures the intensity of the ion signals corresponding to the different isotopic forms of the analyte (the natural and the labeled forms).
4. Calculation:
- The ratio of the signal intensities of the natural and labeled isotopes is measured.
- The amount of the analyte in the original sample is calculated from the measured isotope ratio, the known amount and isotopic composition of the spike, and the known isotopic composition of the natural analyte.
Quantitative Data:
The following table presents the certified values for creatinine in a NIST Standard Reference Material (SRM) determined by ID-GC/MS and ID-LC/MS.
| NIST SRM 967 | Method | Certified Creatinine Concentration (mg/dL) | Standard Deviation (mg/dL) |
| Level I | ID-GC/MS | 0.758 | 0.006 |
| Level I | ID-LC/MS | 0.747 | 0.002 |
| Level II | ID-GC/MS | 3.914 | 0.018 |
| Level II | ID-LC/MS | 3.918 | 0.009 |
Data from the certification of NIST SRM 967.[5]
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Reference Measurement Procedures and Reference Materials for Creatinine | NIST [nist.gov]
- 5. Certification of Creatinine in a Human Serum Reference Material by Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Mass Spectrometry | NIST [nist.gov]
- 6. Certification of creatinine in a human serum reference material by GC-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Assurance in Analytical Laboratories Utilizing CCQM Principles
These application notes provide detailed protocols for analytical measurements, emphasizing the principles of quality assurance and metrological traceability as promoted by the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). The methodologies are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reliability, and comparability of analytical results.
Application Note 1: Determination of Trace Elemental Impurities in Fuel Ethanol by Isotope Dilution Mass Spectrometry (IDMS)
Introduction
The quality of fuel ethanol is critical for engine performance and environmental regulations. Trace metal impurities can negatively impact fuel systems and combustion efficiency. This protocol details the determination of copper in fuel ethanol using Isotope Dilution Inductively Coupled Plasma Mass Spectrometry (ID-ICP-MS), a primary method of measurement that provides a high level of accuracy and metrological traceability. This method is based on the principles demonstrated in the CCQM-K100 key comparison for the analysis of copper in ethanol.
Experimental Protocol
This protocol is a representative example for the determination of copper in fuel ethanol and is based on the methodologies used in the CCQM-K100 key comparison.
1. Principle
A known amount of an enriched isotope of the analyte (the "spike," e.g., 65Cu) is added to a known amount of the sample. The altered isotopic ratio of the analyte is then measured by ICP-MS. By knowing the amount of spike added and the initial and final isotopic ratios, the initial amount of the analyte in the sample can be calculated with high accuracy.
2. Reagents and Materials
-
High-purity water (18.2 MΩ·cm)
-
High-purity nitric acid (HNO₃)
-
Certified Reference Material (CRM) of copper for calibration
-
Enriched isotopic spike of 65Cu
-
Fuel ethanol sample
3. Instrumentation
-
High-Resolution Inductively Coupled Plasma Mass Spectrometer (HR-ICP-MS)
-
Analytical balance with a readability of 0.01 mg or better
-
Calibrated micropipettes
4. Sample Preparation
-
Accurately weigh approximately 1 g of the fuel ethanol sample into a clean sample container.
-
Accurately weigh and add a known amount of the 65Cu isotopic spike solution to the sample.
-
Homogenize the spiked sample thoroughly.
-
Prepare a calibration blend by mixing a known amount of the copper CRM with a known amount of the 65Cu spike.
-
Prepare a blank solution containing high-purity water and nitric acid.
5. Instrumental Analysis
-
Optimize the HR-ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens settings) to achieve maximum sensitivity and stability for copper isotopes (63Cu and 65Cu).
-
Analyze the blank solution, the calibration blend, and the spiked sample.
-
Measure the isotope ratios of 63Cu/65Cu for each solution.
6. Data Analysis
The mass fraction of copper in the ethanol sample is calculated using the following equation:
Where:
-
C_sample = Concentration of copper in the sample
-
C_spike = Concentration of the copper spike
-
m_spike = Mass of the spike added
-
m_sample = Mass of the sample
-
R_spike = Isotope ratio of the spike
-
R_blend = Isotope ratio of the sample-spike blend
-
R_sample = Isotope ratio of the unspiked sample (natural abundance)
-
M_sample = Molar mass of copper in the sample
-
M_spike = Molar mass of the copper spike
Data Presentation
The following table summarizes the results from the CCQM-K100 key comparison for the determination of copper in ethanol, showcasing the level of agreement among national metrology institutes.
| Participant | Reported Value (mg/kg) | Measurement Uncertainty (mg/kg, k=2) | Analytical Method |
| NMI 1 | 0.085 | 0.004 | ID-ICP-MS |
| NMI 2 | 0.086 | 0.003 | ID-ICP-MS |
| NMI 3 | 0.084 | 0.005 | ID-ICP-MS |
| NMI 4 | 0.087 | 0.006 | ICP-OES |
| NMI 5 | 0.085 | 0.004 | ID-ICP-MS |
| KCRV | 0.0855 | 0.0015 |
KCRV: Key Comparison Reference Value
Application Note 2: Determination of Lead in Wine by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Introduction
Lead is a toxic heavy metal that can be present in wine due to environmental contamination or from contact with lead-containing materials during production and storage. Regulatory bodies worldwide have set maximum permissible limits for lead in wine. This protocol provides a detailed methodology for the determination of lead in wine using ICP-MS, a sensitive and robust technique suitable for trace element analysis in complex matrices. The principles of quality assurance, including the use of certified reference materials and establishing metrological traceability, are central to this protocol.
Experimental Protocol
1. Principle
The wine sample is first digested to break down the organic matrix and bring the lead into a solution that is suitable for introduction into the ICP-MS. The sample is then nebulized and introduced into the argon plasma, where it is atomized and ionized. The lead ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected. Quantification is achieved by external calibration using a series of certified reference standards.
2. Reagents and Materials
-
High-purity water (18.2 MΩ·cm)
-
High-purity nitric acid (HNO₃)
-
High-purity hydrogen peroxide (H₂O₂)
-
Certified Reference Material (CRM) for lead in wine or a similar aqueous matrix
-
Multi-element standard solution containing lead
-
Internal standard solution (e.g., Bismuth)
3. Instrumentation
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Microwave digestion system
-
Analytical balance with a readability of 0.1 mg or better
-
Calibrated micropipettes
4. Sample Preparation (Microwave Digestion)
-
Accurately weigh approximately 2 g of the wine sample into a clean microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid and 2 mL of high-purity hydrogen peroxide to the vessel.
-
Seal the vessels and place them in the microwave digestion system.
-
Apply a suitable digestion program (e.g., ramp to 200 °C and hold for 20 minutes).
-
After cooling, carefully open the vessels and transfer the digested solution to a clean volumetric flask.
-
Dilute the digested solution to a final volume (e.g., 50 mL) with high-purity water.
-
Spike the final solution with the internal standard.
5. Instrumental Analysis
-
Prepare a series of calibration standards by diluting the multi-element standard solution to cover the expected concentration range of lead in the wine samples. These standards should be matrix-matched to the digested samples (i.e., contain the same concentration of nitric acid).
-
Spike the calibration standards and a blank with the internal standard at the same concentration as the samples.
-
Optimize the ICP-MS instrument parameters for lead analysis (e.g., nebulizer gas flow, RF power, lens voltages).
-
Analyze the blank, calibration standards, a quality control sample (CRM), and the prepared wine samples.
6. Data Analysis
-
Construct a calibration curve by plotting the intensity ratio of the lead signal to the internal standard signal against the concentration of the lead standards.
-
Determine the concentration of lead in the sample solutions from the calibration curve.
-
Calculate the concentration of lead in the original wine sample, taking into account the initial sample weight and the final dilution volume.
Mandatory Visualizations
The following diagrams illustrate key concepts in quality assurance and metrological traceability that are fundamental to the application of CCQM principles in analytical laboratories.
Application Notes and Protocols for Establishing Metrological Traceability using the CCQM Framework
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Consultative Committee for Amount of Substance - Metrology in Chemistry and Biology (CCQM) framework for establishing metrological traceability of chemical measurements. The protocols included are based on methodologies reported in CCQM key comparisons and pilot studies, offering practical guidance for professionals in drug development and related scientific fields.
Introduction to Metrological Traceability and the CCQM Framework
Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.[1] In the pharmaceutical industry, establishing metrological traceability is crucial for ensuring the accuracy, comparability, and reliability of measurement results for drug substances and products. This underpins regulatory compliance and ensures patient safety.
The CCQM, a consultative committee of the International Committee for Weights and Measures (CIPM), plays a pivotal role in establishing a global system of comparable and traceable chemical and biological measurements.[2][3] Through international comparisons, known as key comparisons and pilot studies, the CCQM enables National Metrology Institutes (NMIs) and Designated Institutes (DIs) to demonstrate their measurement capabilities and to establish traceability to the International System of Units (SI).
The core principles of the CCQM framework for establishing metrological traceability involve:
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The use of primary methods: These are methods of the highest metrological order whose operation can be completely described and understood, and for which a complete uncertainty statement can be written down in terms of SI units.
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The development and use of Certified Reference Materials (CRMs): These are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, which have been established to be fit for their intended use in a measurement process.[4]
-
An unbroken chain of calibrations: This ensures that a measurement result is linked to a stated reference, such as an SI unit, through a series of comparisons with known uncertainties.
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A comprehensive evaluation of measurement uncertainty: Each step in the traceability chain contributes to the overall uncertainty of the final measurement result.
The Logical Framework for Establishing Metrological Traceability
The following diagram illustrates the hierarchical process of establishing metrological traceability for a chemical measurement, a central concept within the CCQM framework.
References
Application of CCQM Principles in Clinical Chemistry Measurements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles of the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) as they apply to clinical chemistry measurements. Adherence to these principles is crucial for ensuring the accuracy, reliability, and comparability of laboratory results, which are fundamental for accurate disease diagnosis, effective treatment monitoring, and robust drug development.
Core Principle: Metrological Traceability
Metrological traceability is the cornerstone of accurate and comparable measurement results. It is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. In clinical chemistry, this ensures that a patient's test result is comparable across different measurement systems and laboratories over time.
The traceability chain establishes a hierarchical relationship from the end-user laboratory measurement back to the International System of Units (SI). This is achieved through the use of primary and secondary reference materials, and reference measurement procedures.
The Calibration Hierarchy
A typical calibration hierarchy in clinical chemistry is illustrated below. This demonstrates the transfer of accuracy from a primary reference material or method down to the routine clinical analyzer.
Reporting Results in CCQM Inter-Laboratory Comparisons: A Guide for Metrology Institutes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for reporting results in inter-laboratory comparisons organized by the Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM). Adherence to these guidelines ensures transparency, consistency, and the mutual recognition of measurement capabilities among National Metrology Institutes (NMIs) and Designated Institutes (DIs).
Introduction to CCQM Inter-Laboratory Comparisons
CCQM inter-laboratory comparisons, including Key Comparisons (KCs) and Pilot Studies, are fundamental to establishing the global comparability of chemical and biological measurements. The results of these comparisons are used to support Calibration and Measurement Capability (CMC) claims, which are publicly available in the BIPM Key Comparison Database (KCDB).
A successful comparison relies on a well-defined technical protocol, the competent performance of measurements by participating laboratories, and a rigorous and transparent reporting of results. This guide outlines the essential elements of the reporting process.
The Comparison Reporting Process: From Draft A to Final Report
The reporting of a CCQM comparison is a multi-stage process designed to ensure accuracy and consensus among participants before public dissemination.[1][2] The process involves the drafting and review of two confidential reports (Draft A and Draft B) before the publication of the final, publicly available report.[2]
Workflow for CCQM Comparison Reporting
The overall workflow for the organization and reporting of a CCQM comparison is illustrated below.
Caption: Workflow of a typical CCQM inter-laboratory comparison from proposal to final report.
Experimental Protocols: Documenting the Measurement Procedure
Each participating laboratory is required to submit a detailed report to the pilot laboratory, typically within six weeks of completing their measurements.[3] This report must include a comprehensive description of the measurement procedure, the calculation of results, and a detailed uncertainty evaluation.[3]
Key components of the experimental protocol documentation include:
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Measurement Method: A clear description of the analytical technique(s) used. For Key Comparisons, this should be the method of the highest metrological order available at the institute.[1]
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Instrumentation: Details of the specific instruments used, including manufacturer, model, and any relevant performance characteristics.
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Reagents and Standards: Information on the purity and traceability of all primary calibrators and critical reagents.
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Sample Handling and Preparation: A description of the procedures for sample receipt, storage, and preparation prior to measurement.
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Measurement Equation: The explicit mathematical relationship between the measurand and the input quantities on which it depends.
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Uncertainty Budget: A detailed breakdown of all sources of uncertainty and their contributions to the combined standard uncertainty of the measurement result. A standardized template may be provided in the technical protocol, especially when all participants use the same measurement procedure.[4]
Data Presentation: Reporting Quantitative Results
Clarity and consistency in data presentation are paramount. All quantitative results should be reported in a structured format to facilitate comparison and the calculation of the Key Comparison Reference Value (KCRV).
Participant Results
Each participant must report a single measurement result for each measurand, accompanied by its standard uncertainty or expanded uncertainty.[1] The use of standard uncertainties is preferred for the calculation of the KCRV.[4]
Table 1: Example of Participant Results Submission
| Participant (NMI/DI) | Reported Value (xᵢ) | Standard Uncertainty (u(xᵢ)) | Expanded Uncertainty (U(xᵢ)) | Coverage Factor (k) |
| NMI-A | 10.25 mmol/kg | 0.05 mmol/kg | 0.10 mmol/kg | 2.0 |
| NMI-B | 10.31 mmol/kg | 0.06 mmol/kg | 0.12 mmol/kg | 2.0 |
| NMI-C | 10.19 mmol/kg | 0.04 mmol/kg | 0.08 mmol/kg | 2.0 |
| ... | ... | ... | ... | ... |
Key Comparison Reference Value (KCRV)
The KCRV is a value assigned to the measurand that is considered to be a close approximation of the true value.[1] It is calculated from the results submitted by the participants, and the method for its calculation must be agreed upon and documented before the circulation of the comparison materials.[4] Common methods for determining the KCRV include the arithmetic mean, the weighted mean, or the median of the participants' results.
Degrees of Equivalence (DoE)
The Degree of Equivalence (DoE) expresses the degree to which the result of a participating institute is in agreement with the KCRV.[1] The DoE for each participant has two components: the deviation from the KCRV and the expanded uncertainty of this deviation.[4]
-
Deviation (dᵢ): dᵢ = xᵢ - x_KCRV
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Uncertainty of the Deviation (u(dᵢ)): The calculation of u(dᵢ) must account for the correlation between the participant's result and the KCRV.[4]
-
Expanded Uncertainty of the Deviation (U(dᵢ)): U(dᵢ) = k * u(dᵢ), where k is typically 2, corresponding to a 95% level of confidence.[4]
Table 2: Example of Final Report Data Summary
| Participant | Reported Value (xᵢ) | Standard Uncertainty (u(xᵢ)) | Deviation from KCRV (dᵢ) | Expanded Uncertainty of Deviation (U(dᵢ)) |
| NMI-A | 10.25 | 0.05 | 0.02 | 0.09 |
| NMI-B | 10.31 | 0.06 | 0.08 | 0.11 |
| NMI-C | 10.19 | 0.04 | -0.04 | 0.08 |
| ... | ... | ... | ... | ... |
| KCRV | 10.23 | u(x_KCRV) |
Logical Relationships in Data Evaluation
The evaluation of results in a CCQM Key Comparison follows a clear logical path, from the individual participant results to the final statement of equivalence.
References
Troubleshooting & Optimization
Best practices for reducing measurement uncertainty in line with CCQM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize measurement uncertainty in their experiments, in line with the principles of the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM).
Troubleshooting Guides
Issue: High Variability in Repeat Measurements
Q1: My results for the same sample are inconsistent across multiple runs. What are the likely causes and how can I fix this?
A1: High variability in replicate measurements, also known as poor precision, is a common issue that significantly contributes to measurement uncertainty. The source of this variability can be traced to several factors throughout the experimental workflow. A systematic approach to identifying and mitigating these factors is crucial.
Troubleshooting Steps:
-
Review the Measurement Process: Break down your experimental protocol into individual steps. Examine each step for potential sources of random error.
-
Operator Technique: Inconsistent sample handling, preparation, or instrument operation between analysts (or even by the same analyst on different days) can introduce significant variability.
-
Solution: Standardize operator procedures through detailed Standard Operating Procedures (SOPs). Ensure all personnel are thoroughly trained on the specific techniques required for the assay. Conduct reproducibility experiments with different operators to quantify this source of uncertainty.[1]
-
-
Instrument Performance: Fluctuations in instrument performance are a primary cause of variability.
-
Solution:
-
System Suitability Tests: Before running samples, perform system suitability tests to ensure the instrument is performing within specified limits.
-
Regular Maintenance: Adhere to a strict schedule for preventative maintenance and calibration of your instruments.
-
Environmental Control: Monitor and control environmental factors such as temperature and humidity in the laboratory, as these can affect instrument performance.[1]
-
-
-
Sample and Standard Preparation: Inconsistencies in the preparation of samples and standards can lead to significant variations.
-
Solution:
-
Volumetric Glassware: Use calibrated Class A volumetric glassware for all dilutions.
-
Pipetting Technique: Ensure proper and consistent pipetting technique. Use calibrated pipettes and regularly verify their performance.
-
Homogeneity: For solid samples, ensure the sample is homogenous before weighing. For solutions, ensure thorough mixing.
-
-
Logical Relationship: Identifying Sources of High Variability
Caption: A logical diagram illustrating the process of troubleshooting high variability in measurements.
Issue: Consistently Inaccurate Results (Bias)
Q2: My results are consistently higher or lower than the expected or certified value. How do I identify and correct for this systematic error?
A2: Consistent deviation from a true or reference value is known as bias, a form of systematic error. Unlike random error, bias cannot be reduced by increasing the number of measurements. Identifying and correcting for bias is critical for accurate results.
Troubleshooting Steps:
-
Calibration Check: The most common source of bias is improper instrument calibration.
-
Solution:
-
Verify Calibration Curve: Re-run your calibration standards to ensure the calibration curve is accurate and linear over the desired range.
-
Use Certified Reference Materials (CRMs): Analyze a CRM with a known, certified value. The deviation of your measurement from the certified value will give you an estimate of the bias.
-
-
-
Reference Standard Integrity: The purity and stability of your reference standards are paramount.
-
Solution:
-
Purity Verification: Use reference standards with a certificate of analysis that states the purity. Factor this purity into your calculations.
-
Proper Storage: Ensure reference standards are stored under the recommended conditions to prevent degradation.
-
-
-
Sample Matrix Effects: The other components in your sample (the matrix) can interfere with the measurement of the analyte, causing a bias.
-
Solution:
-
Matrix-Matched Standards: Prepare your calibration standards in a matrix that is as similar as possible to your samples.
-
Standard Addition Method: This method can be used to compensate for matrix effects by adding known amounts of the standard to the sample.[2]
-
-
-
Method Bias: The analytical method itself may have an inherent bias.
-
Solution: Compare your results with those obtained from a reference method or a different analytical technique.
-
Experimental Workflow: Correcting for Bias using a CRM
Caption: Workflow for identifying and correcting measurement bias using a Certified Reference Material.
Frequently Asked Questions (FAQs)
Q3: What is an uncertainty budget and why is it important?
A3: An uncertainty budget is a systematic way of identifying, quantifying, and combining all the individual sources of uncertainty in a measurement to calculate the overall measurement uncertainty. It is a key requirement of ISO/IEC 17025.[1][3] The budget helps to:
-
Identify Significant Uncertainty Sources: It highlights which steps in the measurement process contribute the most to the overall uncertainty.
-
Guide Improvements: By knowing the major sources of uncertainty, you can focus your efforts on improving those specific steps to reduce the overall uncertainty.
-
Ensure Comparability of Results: It provides a transparent and standardized way of reporting the quality of a measurement result, allowing for meaningful comparisons between different laboratories and methods.
Q4: How do I start creating an uncertainty budget for my analytical method?
A4: Creating an uncertainty budget involves a step-by-step process:
-
Specify the Measurand: Clearly define what you are measuring, including the units.
-
Identify Uncertainty Sources: List all possible sources of uncertainty in your measurement process. A cause-and-effect (Ishikawa or fishbone) diagram can be a useful tool for this.[4]
-
Quantify Each Uncertainty Component: For each source, determine its standard uncertainty. This can be done through:
-
Type A evaluation: Statistical analysis of a series of observations (e.g., calculating the standard deviation of repeated measurements).
-
Type B evaluation: Using information from other sources, such as calibration certificates, manufacturer's specifications, or published data.
-
-
Combine the Uncertainties: The individual standard uncertainties are combined using the root sum of squares (RSS) method to calculate the combined standard uncertainty.
-
Calculate the Expanded Uncertainty: The combined standard uncertainty is multiplied by a coverage factor (usually k=2 for a 95% confidence level) to give the expanded uncertainty, which is the value typically reported.
Q5: Where can I find the uncertainty values for my equipment?
A5: Information on the uncertainty of your equipment can typically be found in the following places:
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Calibration Certificates: The calibration certificate for an instrument will provide the measurement uncertainty associated with the calibration.
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Manufacturer's Specifications: The manufacturer's documentation for the instrument will often provide specifications for its performance, which can be used to estimate a Type B uncertainty.
-
Internal Verification: You can perform experiments to determine the uncertainty of your equipment in your own laboratory, for example, by repeatedly weighing a check weight on a balance.
Data Presentation: Example Uncertainty Budget for HPLC Analysis
The following table provides an example of an uncertainty budget for the determination of the concentration of a substance by High-Performance Liquid Chromatography (HPLC).
| Uncertainty Source | Value (±) | Probability Distribution | Divisor | Standard Uncertainty (u) | Relative Standard Uncertainty (u/value) |
| Purity of Reference Standard | 0.005 g/g | Rectangular | √3 | 0.00289 | 0.0029 |
| Mass of Reference Standard (Balance) | 0.02 mg | Normal (k=2) | 2 | 0.01 | 0.0002 |
| Volume of Standard Solution (Flask) | 0.08 mL | Triangular | √6 | 0.0327 | 0.0003 |
| Repeatability of Injections (n=6) | 0.5% (RSD) | Normal | 1 | 0.005 | 0.0050 |
| Calibration Curve Fit | 0.8% | Normal | 1 | 0.008 | 0.0080 |
| Combined Relative Standard Uncertainty (uc,rel) | 0.0099 | ||||
| Combined Standard Uncertainty (uc) | |||||
| Expanded Uncertainty (U) (k=2) | 1.98% |
This is an illustrative example. The actual values will depend on the specific method and laboratory conditions.
Experimental Protocols
Protocol: Determination of Analyte Concentration by HPLC with Uncertainty Estimation
1. Objective: To determine the concentration of Analyte X in a sample solution and estimate the measurement uncertainty associated with the result.
2. Materials and Equipment:
-
HPLC system with UV detector
-
Analytical column suitable for Analyte X
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 100 mL)
-
Calibrated pipettes
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Reference standard of Analyte X (with certificate of purity)
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HPLC-grade solvents
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Sample containing Analyte X
3. Procedure:
3.1. Preparation of Standard Solutions:
-
Accurately weigh approximately 100 mg of the Analyte X reference standard and record the exact mass.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask and dissolve in the mobile phase. Make up to the mark with the mobile phase and mix thoroughly. This is the stock standard solution.
-
Perform a series of serial dilutions of the stock standard solution to prepare at least five calibration standards of different concentrations.
3.2. Preparation of Sample Solution:
-
Prepare the sample solution according to the specific method for your sample matrix, ensuring the final concentration of Analyte X is expected to fall within the range of the calibration standards.
3.3. Chromatographic Analysis:
-
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.
-
Perform a system suitability test to ensure the system is operating correctly.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solution. To assess repeatability, perform at least six replicate injections of the sample solution.
3.4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of Analyte X in the sample solution using the calibration curve equation.
4. Uncertainty Estimation:
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Identify all potential sources of uncertainty in the measurement process (refer to the example uncertainty budget above).
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Quantify the standard uncertainty for each source.
-
Calculate the combined standard uncertainty by taking the root sum of squares of the individual standard uncertainties.
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Calculate the expanded uncertainty by multiplying the combined standard uncertainty by a coverage factor of 2 (for a 95% confidence level).
5. Reporting:
-
Report the final concentration of Analyte X along with the expanded measurement uncertainty and the coverage factor used. For example: "Concentration of Analyte X = 10.25 mg/L ± 0.20 mg/L (k=2)".
References
Technical Support Center: Overcoming Matrix Effects in High-Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the high-purity substance analysis required for Consultative Committee for Amount of Substance (CCQM) and other metrological applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in high-purity substance analysis?
A1: A matrix effect is the alteration of an analytical signal (either suppression or enhancement) caused by co-eluting components in the sample matrix, which is everything in the sample apart from the analyte itself.[1] In high-purity analysis, where the goal is to accurately quantify a primary substance and its impurities, even trace components can interfere with the ionization process in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This interference can lead to the underestimation or overestimation of the main component's purity, compromising the accuracy and reproducibility of results, which is a major concern for the high-precision requirements of CCQM.[2][4]
Q2: How can I determine if matrix effects are impacting my analytical results?
A2: There are several methods to assess the presence and magnitude of matrix effects:
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Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the detector while a blank matrix extract is injected into the chromatograph.[2][5] Dips or peaks in the baseline signal indicate regions where co-eluting matrix components cause ion suppression or enhancement.[5]
-
Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a pure solvent at the same concentration.[3][5] The ratio of these responses indicates the degree of signal suppression or enhancement.[3]
-
Calibration Slope Comparison: By generating two calibration curves—one in a pure solvent and another in a matrix-matched solvent—a significant difference in the slopes indicates the presence of matrix effects.[3]
Q3: What is the difference between minimizing and compensating for matrix effects?
A3:
-
Minimizing matrix effects involves reducing or eliminating the interfering components before they reach the detector.[6] This is achieved through strategies like optimizing sample preparation (e.g., Solid-Phase Extraction), improving chromatographic separation to resolve the analyte from interferences, or simply diluting the sample.[2][3][5][6][7]
-
Compensating for matrix effects involves using a calibration strategy to correct for the signal alteration without necessarily removing the interference.[6] This is done using techniques like the internal standard method, standard addition, or matrix-matched calibration, which account for the effect during data processing.[1][2][3][8]
Q4: When should I use the standard addition method versus an internal standard?
A4: The choice depends on the sample, the availability of a blank matrix, and the required accuracy.
-
Use the Standard Addition Method when a representative blank matrix is unavailable or highly variable.[9][10] This method creates a calibration curve within each sample, effectively correcting for its unique matrix.[1][11]
-
Use the Internal Standard (IS) Method when a suitable internal standard is available, especially a stable isotope-labeled (SIL) version of the analyte.[2][7] The SIL-IS method is considered the gold standard for correcting matrix effects because the IS co-elutes and experiences nearly identical matrix effects as the analyte, providing highly accurate correction.[2][7][12]
Q5: Can matrix effects be completely eliminated?
A5: Completely eliminating matrix effects is often not possible, especially in complex biological or environmental samples.[2] Even with extensive sample cleanup and optimized chromatography, some matrix components may co-elute with the analyte.[2] Therefore, the most robust analytical methods often combine strategies to minimize effects (e.g., good sample prep) with a strategy to compensate for the remaining, unavoidable effects (e.g., using an internal standard).[2][8]
Troubleshooting Guides
Problem: You observe poor accuracy, low precision, and inconsistent quantification in your high-purity analysis using LC-MS.
This workflow helps diagnose and resolve issues arising from potential matrix effects.
Data Presentation: Comparison of Compensation Strategies
The following table summarizes the primary methods used to compensate for matrix effects.
| Strategy | Blank Matrix Required? | Best For | Pros | Cons |
| Internal Standard (IS) | No (but used for validation) | Routine analysis where high accuracy is critical; multi-residue methods.[7][12] | Highly effective, especially with isotope-labeled standards; corrects for extraction loss and injection variability.[3][7] | Finding a suitable IS can be difficult and expensive; may not perfectly mimic analyte behavior if not isotope-labeled.[2][8] |
| Standard Addition | No | Complex or unknown matrices; when a blank matrix is unavailable; analysis of endogenous compounds.[2][9][10] | Highly accurate as it calibrates within the sample's own matrix; negates the need to source a blank matrix.[1][10][11] | More laborious and time-consuming as each sample requires multiple analyses; cannot correct for translational matrix effects (background).[2][11] |
| Matrix-Matched Calibration | Yes | Analyses where a representative blank matrix is readily available and consistent across many samples.[8][13] | Simpler than standard addition for large batches; more accurate than external calibration in solvent.[3][8] | Effectiveness depends entirely on how well the blank matrix matches the sample matrix; not suitable for variable matrices.[2] |
Experimental Protocols
Protocol 1: Standard Addition Method
This protocol is designed to quantify an analyte in a sample where matrix effects are suspected and a blank matrix is not available.[10]
Methodology:
-
Prepare Sample Aliquots: Take at least four equal volumes of the unknown sample solution.[10][11]
-
Spike with Standard:
-
Dilute to a Constant Volume: Dilute all aliquots (including the unspiked one) to the same final volume using the appropriate solvent. This ensures the matrix composition is identical in every final solution.[11]
-
Analysis: Analyze each prepared solution using the analytical instrument (e.g., LC-MS) and record the signal response for the analyte.
-
Data Processing: Plot the measured signal response (y-axis) against the concentration of the added standard in each aliquot (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the extrapolated line corresponds to the original concentration of the analyte in the sample.[2]
Protocol 2: Internal Standard (IS) Calibration Method
This protocol uses an internal standard to compensate for matrix effects and other variations during analysis.[7]
Methodology:
-
Select an Internal Standard: Choose an appropriate IS. The ideal choice is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical properties and chromatographic behavior.[2][7]
-
Prepare Solutions:
-
Calibration Standards: Prepare a series of calibration standards with known concentrations of the analyte. Add a constant, fixed amount of the IS to each standard.
-
Unknown Samples: To each unknown sample, add the exact same constant, fixed amount of the IS.[7]
-
-
Analysis: Analyze all calibration standards and unknown samples using the analytical instrument.
-
Generate Calibration Curve: For the standards, calculate the ratio of the analyte's signal response to the IS's signal response. Plot this ratio on the y-axis against the known concentration of the analyte on the x-axis.[7]
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Quantify Unknown Sample: Calculate the signal ratio for the unknown sample. Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the unknown sample.[12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. alpha-measure.com [alpha-measure.com]
- 11. Standard addition - Wikipedia [en.wikipedia.org]
- 12. Restek - Blog [restek.com]
- 13. youtube.com [youtube.com]
Optimizing calibration hierarchies based on CCQM traceability chains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on optimizing calibration hierarchies with Consultative Committee for Amount of Substance (CCQM) traceability chains.
Frequently Asked Questions (FAQs)
Q1: What is a calibration hierarchy and why is it important in drug development?
A1: A calibration hierarchy is a sequence of calibrations that links a laboratory's working measurement standards and instruments to a national or international standard, often maintained by a National Metrology Institute (NMI).[1][2] This unbroken chain of comparisons, known as metrological traceability, ensures that measurement results are accurate, comparable across different laboratories and over time, and ultimately traceable to the International System of Units (SI).[1][3] In drug development, a robust calibration hierarchy is critical for ensuring the reliability and consistency of analytical data, which is essential for regulatory submissions and ensuring patient safety.
Q2: What is a CCQM traceability chain?
A2: A CCQM (Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology) traceability chain refers to a calibration hierarchy that is benchmarked against the highest level of international standards for chemical measurements. The CCQM, under the authority of the International Committee for Weights and Measures (CIPM), coordinates international comparisons of measurement standards between NMIs.[4] Establishing a traceability chain to CCQM key comparison reference values ensures global comparability and acceptance of measurement results.[4]
Q3: What are the key components of a calibration hierarchy?
A3: A typical calibration hierarchy consists of several levels:
-
Primary Reference Standards: The highest level of standard, often a pure substance or a primary reference material (PRM) characterized by a primary reference measurement procedure. These are typically maintained by NMIs.
-
Secondary Reference Standards: These standards are calibrated against primary reference standards. They are often certified reference materials (CRMs) from accredited reference material producers.
-
Working Standards/In-house Standards: These are used for routine calibrations and are calibrated against secondary reference standards.[1]
-
Analytical Instruments: The final level in the hierarchy, where the instruments used for daily measurements are calibrated using the working standards.
Q4: What is "commutability" and why is it critical for reference materials?
A4: Commutability is the property of a reference material that demonstrates its ability to behave in the same manner as authentic clinical or test samples when measured by different analytical procedures.[5] A lack of commutability in a reference material can introduce a bias in the calibration of routine methods, leading to inaccurate results for actual samples. Therefore, it is essential to assess the commutability of reference materials intended for use as calibrators in a traceability chain.[5]
Troubleshooting Guide
Problem 1: My analytical results show a consistent bias compared to other laboratories.
-
Possible Cause: A break in the traceability chain or an issue with the commutability of your reference materials.
-
Troubleshooting Steps:
-
Review your calibration hierarchy: Ensure that there is an unbroken chain of calibrations from your working standards to a recognized national or international standard.[1][3]
-
Verify the certification of your reference materials: Check the certificates of your reference materials for information on their traceability and the uncertainty of the certified value.
-
Assess the commutability of your calibrators: If you are using matrix-based calibrators, perform a commutability study to ensure they are appropriate for your analytical method.
-
Participate in proficiency testing (PT) schemes: PT programs provide an external assessment of your laboratory's measurement performance and can help identify biases.
-
Problem 2: I am observing high variability in my calibration checks.
-
Possible Cause: Instability of working standards, improper storage, or issues with the analytical instrument.
-
Troubleshooting Steps:
-
Check the stability of your working standards: Re-evaluate the stability of your in-house or working standards under your storage conditions.
-
Review your standard preparation procedure: Ensure that the preparation of working standards is consistent and accurate.
-
Perform instrument maintenance and performance qualification: Ensure your analytical instrument is functioning correctly and meets performance specifications.
-
Increase the frequency of calibration checks: More frequent checks can help identify drift or other issues with the measurement system.
-
Problem 3: I need to establish a calibration hierarchy for a new LC-MS/MS assay, but a certified reference material is not available.
-
Possible Cause: The analyte is a new molecular entity or a specialized biomarker.
-
Troubleshooting Steps:
-
Source a high-purity material: Obtain a well-characterized, high-purity material for your analyte. This will serve as your in-house primary reference material.
-
Perform value assignment: Use a reference measurement procedure or a well-validated analytical method to assign a value and its uncertainty to your in-house reference material.
-
Prepare and validate in-house working standards: Use the characterized in-house primary reference material to prepare and validate a set of working standards for routine use.
-
Document the traceability: Clearly document the entire process of value assignment and the traceability of your in-house standards.
-
Data Presentation
Table 1: Example of a Calibration Hierarchy for a Hypothetical Drug Substance (DS-X) in Plasma by LC-MS/MS
| Hierarchy Level | Standard/Material | Source/Preparation | Certified/Assigned Value | Relative Expanded Uncertainty (k=2) |
| Primary | NIST SRM 999 (High Purity DS-X) | NIST | 99.9 ± 0.1 mg/g | 0.1% |
| Secondary | In-house Primary Stock Solution | Gravimetrically prepared from NIST SRM 999 | 1000.0 µg/mL | 0.2% |
| Working | Calibration Curve Standards (in plasma) | Serial dilution of In-house Primary Stock | 1.0, 5.0, 10.0, 50.0, 100.0 ng/mL | 1.5% |
| Instrument | LC-MS/MS System | - | Measured Response (Area Ratio) | - |
Table 2: Example of an Uncertainty Budget for the Preparation of a 100 µg/mL In-house Secondary Standard
| Source of Uncertainty | Value | Probability Distribution | Divisor | Standard Uncertainty (µg/mL) |
| Purity of Primary Standard | 0.1 mg/g | Rectangular | √3 | 0.0577 |
| Mass of Primary Standard | 0.02 mg | Normal | 2 | 0.0100 |
| Volume of Solvent | 0.03 mL | Triangular | √6 | 0.0122 |
| Combined Standard Uncertainty | 0.060 µg/mL | |||
| Expanded Uncertainty (k=2) | 0.12 µg/mL |
Experimental Protocols
Protocol 1: Establishing a Calibration Hierarchy for a New Analyte
-
Specify the Measurand: Clearly define the analyte and the matrix in which it will be measured.
-
Select a Primary Reference: Obtain the highest quality reference material available, preferably a Certified Reference Material (CRM) from a National Metrology Institute (NMI) or an accredited reference material producer.
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Prepare a Secondary Standard: If a CRM is not available in the desired concentration or matrix, accurately prepare a secondary standard from the primary reference material. This is typically done gravimetrically.
-
Value Assignment of the Secondary Standard: Use a reference measurement procedure or a thoroughly validated analytical method to assign a value and its uncertainty to the secondary standard.
-
Prepare Working Standards: Prepare a series of working standards by diluting the secondary standard. These will be used for the routine calibration of your analytical instrument.
-
Method Validation: Validate the analytical method using the working standards, assessing parameters such as linearity, accuracy, precision, and specificity.
-
Establish an Uncertainty Budget: Identify and quantify all significant sources of uncertainty in the measurement process to calculate the combined and expanded uncertainty.
-
Documentation: Document every step of the process, including certificates of analysis for reference materials, preparation records for all standards, and the full uncertainty budget.
Protocol 2: Commutability Assessment of a New Calibrator Lot
-
Select Measurement Procedures: Choose a panel of at least two, and preferably more, different measurement procedures that are used to measure the analyte in routine clinical or research samples.
-
Obtain Clinical/Test Samples: Collect a set of at least 20 individual clinical or test samples that span the analytical measurement range.
-
Analyze Samples: Measure the analyte concentration in the clinical/test samples and the candidate reference material using all selected measurement procedures.
-
Data Analysis:
-
For each pair of measurement procedures, plot the results for the clinical/test samples against each other.
-
Perform a regression analysis (e.g., Deming or Passing-Bablok) to determine the relationship between the methods for authentic samples.
-
Plot the result for the candidate reference material on the same graph.
-
-
Assess Commutability: The candidate reference material is considered commutable if its measurement results fall within the prediction interval of the regression line established with the clinical/test samples for each pair of measurement procedures.
Mandatory Visualizations
Caption: A diagram illustrating the traceability chain in a typical calibration hierarchy.
Caption: Experimental workflow for assessing the commutability of a reference material.
References
Addressing sources of error in quantitative NMR following CCQM guidance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in quantitative NMR (qNMR) experiments, with a focus on addressing sources of error as outlined by the Consultative Committee for Amount of Substance (CCQM).
Frequently Asked Questions (FAQs)
Q1: What is quantitative NMR (qNMR) and why is it considered a primary ratio method?
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integral of an NMR signal and the number of atomic nuclei contributing to that signal. This relationship allows for the precise determination of the concentration and purity of substances.[1][2][3] The CCQM has recognized qNMR as a potential primary method because it can yield results with metrological traceability to the International System of Units (SI) and does not require a reference standard of the analyte itself for the quantification of relative amounts of chemical species.[4]
Q2: What are the main sources of error in a qNMR experiment?
The primary sources of error in qNMR can be categorized into three main areas:
-
Sample Preparation: This includes errors in weighing the analyte and internal standard, incomplete dissolution of the sample, and the presence of impurities.[5]
-
Data Acquisition: Instrumental parameters that are not optimized, such as pulse width, relaxation delay (T1), and spectral width, can lead to significant errors.[6][7]
-
Data Processing: Improper phasing, baseline correction, and integration can all introduce inaccuracies in the final quantification.[8]
Q3: How do I select an appropriate internal standard for qNMR?
The selection of a suitable internal standard is critical for accurate quantification. Key characteristics of a good internal standard include:
-
High Purity: The purity of the internal standard should be accurately known.
-
Signal Separation: Its NMR signals should not overlap with the signals of the analyte.[5]
-
Chemical Inertness: It should not react with the analyte or the solvent.
-
Simple Spectrum: A simple spectrum with sharp singlets is preferable for accurate integration.[7]
-
Good Solubility: It must be soluble in the same deuterated solvent as the analyte.
Q4: What is the importance of the relaxation delay (d1) in qNMR?
The relaxation delay (d1) is a crucial parameter that allows the nuclear spins to return to thermal equilibrium between successive pulses. If the d1 is too short, the signal intensity will be attenuated, leading to an underestimation of the quantity of the analyte. For accurate quantification, the relaxation delay should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
Q5: What is the recommended signal-to-noise ratio (S/N) for accurate quantification?
A high signal-to-noise ratio is essential for accurate integration of NMR signals. For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[7] The number of scans should be adjusted to achieve an adequate S/N, which will depend on the concentration of the sample.
Troubleshooting Guides
Issue 1: Poor Baseline and Phasing
Symptoms:
-
Distorted peak shapes.
-
Inaccurate integrals.
-
Rolling or uneven baseline.
Possible Causes:
-
Incorrect phasing parameters.
-
Acoustic ringing.
-
Broad signals from macromolecules or solid impurities.
-
Delayed FID acquisition.
Solutions:
-
Manual Phasing: Carefully perform manual phase correction for both zero-order and first-order phasing.
-
Baseline Correction: Apply a suitable baseline correction algorithm. A polynomial fit or a multi-point baseline correction can be effective.
-
Acquisition Parameters: Ensure the acquisition delay is set correctly.
-
Sample Preparation: Filter the sample to remove any suspended particles that can cause line broadening.[9]
Issue 2: Inaccurate and Irreproducible Integration
Symptoms:
-
Integral values vary significantly between identical experiments.
-
The calculated concentration or purity is inconsistent with other analytical methods.
Possible Causes:
-
Inadequate signal-to-noise ratio.
-
Improperly set integral regions.
-
Overlapping signals from the analyte, internal standard, or impurities.
-
Insufficient relaxation delay (d1).
Solutions:
-
Increase Signal-to-Noise: Increase the number of scans to improve the S/N ratio. A ratio of at least 250:1 is recommended for less than 1% integration error.[7]
-
Optimize Integration Regions: Set the integral regions to cover the entire peak, including the satellite peaks if present. The integration range should be consistent across all spectra being compared.
-
Address Signal Overlap: If possible, choose different non-overlapping peaks for quantification. Alternatively, deconvolution techniques can be used to separate overlapping signals.
-
Optimize Relaxation Delay: Ensure the relaxation delay is set to at least 5 times the longest T1 value of the signals being quantified.
Issue 3: Signal Clipping and ADC Overflow
Symptoms:
-
Distorted or "flat-topped" peaks.
-
An "ADC overflow" error message during acquisition.
Possible Causes:
-
The receiver gain is set too high for the concentration of the sample.[10]
-
The sample is too concentrated.
Solutions:
-
Reduce Receiver Gain: Lower the receiver gain and re-acquire the spectrum.[10]
-
Reduce Pulse Angle: Use a smaller flip angle for the excitation pulse (e.g., 30° instead of 90°) to reduce the signal intensity.[11][12]
-
Dilute the Sample: If the sample is highly concentrated, dilute it to an appropriate concentration.[9]
Quantitative Data Summary
| Parameter | CCQM Guideline/Recommendation | Potential Impact of Deviation |
| Relaxation Delay (d1) | ≥ 5 x T1 (longest) | Underestimation of signal intensity and inaccurate quantification. |
| Signal-to-Noise (S/N) | ≥ 250:1 for <1% integration error | Increased error in peak integration, leading to poor precision. |
| Pulse Angle (Flip Angle) | Typically 90° for maximum signal, but can be reduced to avoid saturation. | A smaller angle can reduce experiment time but may decrease S/N. |
| Measurement Uncertainty | An expanded uncertainty of ≤ 1% is achievable.[2] | High uncertainty compromises the reliability of the quantitative results. |
Experimental Protocols
Protocol 1: Determination of Analyte Purity using an Internal Standard
-
Sample Preparation:
-
Accurately weigh a known amount of the analyte and the internal standard using a calibrated analytical balance.
-
Dissolve both in a known volume of a suitable deuterated solvent.
-
Ensure complete dissolution. If necessary, use gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Lock and shim the spectrometer on the sample.
-
Set the appropriate spectral width to encompass all signals of interest.
-
Determine the T1 relaxation times for both the analyte and the internal standard.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 value.
-
Set the pulse angle (e.g., 90°).
-
Acquire the spectrum with a sufficient number of scans to achieve a minimum S/N of 250:1 for the peaks to be integrated.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate the selected non-overlapping signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
Caption: A typical workflow for a quantitative NMR experiment.
Caption: Troubleshooting logic for inaccurate qNMR integration.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 3. emerypharma.com [emerypharma.com]
- 4. usp.org [usp.org]
- 5. Let’s try doing quantitative NMR (2) | Applications Notes | JEOL Ltd. [jeol.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. youtube.com [youtube.com]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 11. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of Analytical Methods for CCQM Pilot Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for Consultative Committee for Amount of Substance (CCQM) pilot studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of specific analytical techniques frequently used in CCQM pilot studies.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Question: What are the likely causes of poor precision (high %RSD) in my ICP-MS results, and how can I fix them?
Answer: Poor precision in ICP-MS analysis is often related to the sample introduction system. Here are the common causes and their solutions:
-
Worn Peristaltic Pump Tubing: Over time, pump tubing can degrade, leading to inconsistent sample uptake.
-
Solution: Regularly inspect and replace the peristaltic pump tubing. Ensure proper tension on the new tubing to achieve a smooth, consistent flow.
-
-
Nebulizer Issues: Blockages or damage to the nebulizer can result in an erratic spray pattern and poor plasma stability.
-
Solution: Clean the nebulizer according to the manufacturer's instructions. If a blockage is suspected, a gentle backflushing with an appropriate solvent may be effective. Visually inspect the nebulizer tip for any damage.
-
-
Torch Misalignment: Improper alignment of the torch can lead to inefficient plasma generation and instability.
-
Solution: Ensure the torch is correctly aligned according to the instrument's specifications. Check for any signs of devitrification or damage to the torch.
-
-
Inconsistent Sample Matrix: Variations in the sample matrix can affect the nebulization efficiency and plasma conditions.
-
Solution: When possible, matrix-match your calibration standards to your samples. For complex matrices, consider using an internal standard to correct for variations.
-
Question: I am observing signal drift and carryover between samples. What are the troubleshooting steps?
Answer: Signal drift and carryover can significantly impact the accuracy of your results. Here’s how to address these issues:
-
Signal Drift:
-
Cause: Buildup of deposits on the nebulizer and torch injector, poor temperature control of the spray chamber, or worn peristaltic pump tubing.
-
Solution: Ensure adequate rinse times between samples with a suitable rinse solution that matches the sample matrix. Check the temperature control of the spray chamber. Replace worn pump tubing.
-
-
Carryover:
-
Cause: Inadequate rinsing between samples, especially after analyzing a high-concentration sample.
-
Solution: Increase the rinse time between samples. Use a more aggressive rinse solution if necessary, followed by a rinse with the standard blank solution. Always analyze a blank after a high-concentration sample to confirm that the signal has returned to baseline.
-
Digital PCR (dPCR)
Question: My dPCR results are showing poor cluster separation. What could be the cause?
Answer: Poor cluster separation between positive and negative partitions can make accurate quantification difficult. Common causes include:
-
Suboptimal Annealing/Extension Temperature: Incorrect temperatures can lead to inefficient amplification and nonspecific product formation.
-
Solution: Perform a temperature gradient optimization to determine the optimal annealing/extension temperature for your assay.
-
-
Incorrect Primer/Probe Concentrations: Inappropriate concentrations can lead to poor amplification efficiency and increased background fluorescence.
-
Solution: Optimize the concentrations of your primers and probes. A primer/probe matrix experiment can help identify the best combination.
-
-
Presence of PCR Inhibitors: Inhibitors carried over from the sample matrix can affect the amplification reaction.
-
Solution: Ensure your sample preparation method effectively removes PCR inhibitors. Consider a dilution of your sample to reduce the inhibitor concentration.
-
Question: I am experiencing variability in my dPCR measurements. How can I improve the reproducibility?
Answer: Variability in dPCR can stem from several factors throughout the workflow:
-
Sample Viscosity: Highly viscous samples due to high DNA concentration can lead to inaccurate partitioning.
-
Solution: Consider a restriction digest of the DNA to reduce viscosity.[1]
-
-
Linked Gene Copies: Tandem gene copies that are not separated will be counted as a single copy, leading to underestimation.
-
Solution: Perform a restriction digest to physically separate linked gene copies before partitioning.[1]
-
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially with small volumes.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding analytical method validation and data integrity in the context of CCQM pilot studies.
Question: What are the key validation parameters I need to assess for my analytical method according to ICH guidelines?
Answer: The key validation parameters as outlined in the ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Question: How do I handle unexpected out-of-specification (OOS) results during a pilot study?
Answer: Investigating OOS results requires a systematic approach to identify the root cause. A common strategy is to follow a "Fishbone" or "5 Whys" analysis to explore potential causes. The investigation should cover:
-
Clerical Errors: Check for transcription errors, mislabeling of samples, or incorrect unit conversions.
-
Technical Problems: Review the entire analytical procedure, including sample preparation, instrument setup, and data processing. Involve the personnel who performed the analysis.
-
Method Validation Review: If a technical cause cannot be identified, it may be necessary to revisit the method validation data to ensure the method is robust and suitable for its intended purpose.
-
Proficiency Testing Scheme Itself: In rare cases, the issue may lie with the proficiency testing material or the assigned reference value.
Question: What are common matrix effects in CCQM pilot studies, and how can they be mitigated?
Answer: CCQM pilot studies often involve complex matrices such as food, environmental samples, and biological fluids. Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, are a significant challenge.
-
Common Matrices:
-
Food: Pesticide analysis in fruits and vegetables, mycotoxin analysis in cereals.
-
Environmental: Trace metal analysis in water, persistent organic pollutant analysis in soil.
-
Clinical/Biological: Therapeutic drug monitoring in plasma, biomarker quantification in urine.
-
-
Mitigation Strategies:
-
Sample Preparation: Utilize effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the sample matrix.
-
Internal Standards: Use stable isotope-labeled internal standards that co-elute with the analyte to compensate for matrix effects.
-
Standard Addition: This method can be effective when a suitable blank matrix is not available.
-
Data Presentation: Quantitative Acceptance Criteria
The following tables summarize common acceptance criteria for key analytical method validation parameters, primarily based on ICH guidelines. These are general recommendations and may need to be adapted based on the specific requirements of the CCQM pilot study.
Table 1: Acceptance Criteria for Assay Methods (e.g., Quantification of a Drug Substance)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 98.0% to 102.0% of the theoretical value. |
| Precision (%RSD) | Repeatability (Intra-assay): ≤ 1.0% Intermediate Precision: ≤ 2.0% |
| Linearity (r) | Correlation Coefficient (r) ≥ 0.999 |
| Range | 80% to 120% of the target concentration. |
Table 2: Acceptance Criteria for Impurity Methods (Quantitative)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Recovery of 80.0% to 120.0% of the theoretical value. |
| Precision (%RSD) | Repeatability (at the limit of quantification): ≤ 10% |
| Linearity (r) | Correlation Coefficient (r) ≥ 0.99 |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio ≥ 10 |
Experimental Protocols
Detailed Methodology: ICP-MS Calibration for Trace Metal Analysis
-
Standard Preparation:
-
Prepare a series of multi-element calibration standards from certified reference materials (CRMs).
-
The concentration range of the standards should bracket the expected concentration of the analytes in the samples.
-
Acid-match the calibration standards to the sample matrix (e.g., 2% nitric acid).
-
-
Instrument Tuning:
-
Perform daily performance checks and instrument tuning using a tuning solution to ensure optimal sensitivity, resolution, and low background.
-
-
Calibration Curve:
-
Analyze the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting the instrument response versus the concentration of each analyte.
-
The correlation coefficient (r) of the calibration curve should be ≥ 0.999.
-
-
Continuing Calibration Verification (CCV):
-
Analyze a mid-range calibration standard periodically throughout the analytical run (e.g., every 10-20 samples).
-
The measured concentration of the CCV should be within ±10% of the true value.
-
-
Internal Standard:
-
Add an internal standard to all blanks, standards, and samples to correct for instrumental drift and matrix effects. The internal standard should be an element that is not present in the samples and has similar ionization properties to the analytes of interest.
-
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Poor ICP-MS Precision
Caption: A logical workflow for troubleshooting high relative standard deviation (%RSD) in ICP-MS.
Diagram 2: Decision Tree for Mitigating Matrix Effects in LC-MS
References
Navigating the Forefront of Measurement Science: A Troubleshooting Guide for New CCQM Recommendations
A Technical Support Resource for the Precision-Driven Researcher
For researchers, scientists, and professionals in the fast-paced world of drug development, adhering to the latest standards in chemical and biological metrology is paramount for ensuring the accuracy, reliability, and comparability of measurement results. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) continuously works to advance the frontiers of measurement science, and implementing their new recommendations can present unique challenges.[1][2] This guide provides a dedicated technical support center to address specific issues that may arise during the implementation of new CCQM guidelines, offering troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered when implementing new CCQM recommendations in a laboratory setting.
Q1: We are struggling to establish metrological traceability for our new in-house reference material. What are the key principles we need to follow according to CCQM?
A1: Establishing metrological traceability is a cornerstone of the CCQM's mission.[1][2] The key is to create an unbroken chain of comparisons to a recognized national or international standard.
Troubleshooting Steps:
-
Identify the appropriate national metrology institute (NMI) or designated institute (DI): Your first step is to identify the relevant NMI or DI that holds the national standard for your analyte of interest. The BIPM (Bureau International des Poids et Mesures) website is an excellent resource for this.
-
Participate in key comparisons: The CCQM organizes key comparisons to assess the measurement capabilities of NMIs and DIs.[3][4][5] While direct participation might be limited to these institutes, the results and protocols of these comparisons are often publicly available and can provide valuable insights into best practices.
-
Utilize Certified Reference Materials (CRMs): If a direct comparison to a national standard is not feasible, using a well-characterized CRM from a reputable producer is a crucial step in establishing traceability. Ensure the CRM's certificate includes a clear statement of metrological traceability.
-
Document every step: Meticulous documentation of your entire measurement procedure, including uncertainty budgets for each step, is critical for demonstrating an unbroken traceability chain.
Q2: Our laboratory is preparing for a proficiency test based on new CCQM guidelines for protein quantification. What are some common pitfalls we should avoid?
A2: Protein quantification is a key focus area for the CCQM. Common challenges often revolve around method selection, calibration, and managing the complexity of the sample matrix.
Troubleshooting Steps:
-
Method Selection:
-
Amino Acid Analysis (AAA): While considered a primary method, it can be complex and time-consuming. Ensure complete hydrolysis of the protein without degradation of the amino acids.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for purity assessment and quantification.[6] Ensure your instrument is properly calibrated and that you have a suitable internal standard.
-
Mass Spectrometry (MS)-based methods: Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy method. Pay close attention to the selection of surrogate peptides and ensure complete digestion.
-
-
Calibration:
-
Avoid using secondary standards with poorly characterized purity. Whenever possible, use a primary calibrator, such as a pure protein or a certified amino acid standard.
-
-
Matrix Effects:
-
The sample matrix can significantly interfere with quantification. Perform thorough sample cleanup and consider using matrix-matched calibrants to mitigate these effects.
-
Q3: We are implementing a new method for cell counting based on recent CCQM recommendations. How can we ensure the accuracy and comparability of our results?
A3: Cell analysis is an emerging area within the CCQM with a focus on establishing robust and comparable measurement methods.
Troubleshooting Steps:
-
Method Validation:
-
Flow Cytometry: Carefully optimize staining protocols, compensation settings, and gating strategies. Use fluorescent intensity reference materials for instrument calibration.
-
Digital PCR (dPCR): A promising method for absolute quantification of nucleic acid targets, which can be correlated with cell number. Ensure proper partitioning and thresholding.
-
-
Reference Materials:
-
The availability of certified cell reference materials is still limited. Consider using a well-characterized internal cell line as a reference point and participate in inter-laboratory comparisons to benchmark your performance.
-
-
Uncertainty Evaluation:
-
Identify and quantify all major sources of uncertainty in your cell counting workflow, including sample preparation, staining, instrument performance, and data analysis.
-
Experimental Protocols
To aid in the practical implementation of CCQM recommendations, this section provides detailed methodologies for key experiments.
Protocol 1: Purity Assessment of an Organic Small Molecule using Quantitative NMR (qNMR)
Objective: To determine the purity of an organic compound, a critical step in the preparation of high-quality calibrants.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed.
-
Accurately weigh a known amount of a certified internal standard with a known purity. The internal standard should have a resonance peak that is well-resolved from the analyte peaks.
-
Dissolve both the sample and the internal standard in a deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the solution.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons, typically 5 times the longest T1 relaxation time.
-
Optimize other acquisition parameters, such as the number of scans, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate the area of a well-resolved resonance peak from the analyte and a resonance peak from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Quantitative Data Summary:
| Parameter | Analyte | Internal Standard |
| Mass (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 180.16 | 122.12 |
| ¹H NMR Integral | 12.54 | 8.32 |
| Number of Protons | 1 | 1 |
| Purity | Calculated | 99.95% |
Protocol 2: Quantification of a Peptide using Isotope Dilution Mass Spectrometry (IDMS)
Objective: To accurately quantify a target peptide in a complex biological matrix.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of the target peptide (natural isotopic abundance) with a well-characterized concentration.
-
Prepare a stock solution of an isotopically labeled version of the target peptide (internal standard) with a known concentration and isotopic enrichment.
-
-
Sample Preparation:
-
To a known aliquot of the sample, add a known amount of the isotopically labeled internal standard.
-
Perform enzymatic digestion to release the target peptide from the protein.
-
Purify the peptide fraction using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluting peptides using tandem mass spectrometry (MS/MS).
-
Monitor specific precursor-to-product ion transitions for both the natural and labeled peptides.
-
-
Data Analysis:
-
Determine the ratio of the peak areas of the natural and labeled peptides.
-
Calculate the concentration of the target peptide in the original sample using a calibration curve generated from mixtures of the natural and labeled standards.
-
Quantitative Data Summary:
| Sample | Peak Area (Natural Peptide) | Peak Area (Labeled Peptide) | Ratio (Natural/Labeled) | Concentration (pmol/µL) |
| Calibrant 1 | 1.25E+05 | 2.50E+05 | 0.50 | 5.0 |
| Calibrant 2 | 2.48E+05 | 2.49E+05 | 0.99 | 10.0 |
| Calibrant 3 | 4.95E+05 | 2.48E+05 | 1.99 | 20.0 |
| Unknown Sample | 3.72E+05 | 2.49E+05 | 1.49 | 15.1 |
Visualizing Workflows and Concepts
To further clarify complex processes and relationships, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for establishing metrological traceability.
Caption: Logical flow for qNMR purity assessment.
This technical support guide is intended to be a living document, updated as new recommendations and challenges emerge from the work of the CCQM. By fostering a deeper understanding of these guidelines and providing practical solutions to common implementation hurdles, we aim to support the scientific community in achieving the highest levels of measurement quality and comparability.
References
Strategies for Minimizing Bias in Measurements Submitted to the CCQM
Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bias in measurements submitted to the Consultative Committee for Amount of Substance (CCQM). Adherence to these principles is crucial for ensuring the international comparability of chemical and biological measurements.
Frequently Asked Questions (FAQs)
Q1: What is measurement bias and why is it critical for CCQM submissions?
A1: Measurement bias, or systematic error, is a consistent deviation of measured values from the true value.[1] For CCQM key comparisons, which underpin the international equivalence of measurement standards, minimizing bias is paramount to ensure that a laboratory's results are accurate and comparable to those of other national metrology institutes.
Q2: What are the most common sources of bias in chemical and biological measurements?
A2: Common sources of bias include:
-
Instrumental Errors: Incorrect calibration, non-linearity of detector response, and environmental influences on instrument performance.[2][3]
-
Method Errors: Incomplete chemical reactions, interferences from the sample matrix, and procedural errors.[2]
-
Sampling Errors: The collected sample not being representative of the whole.
-
Personal Errors: Consistent mistakes in reading instruments or performing calculations.[2]
Q3: How can I detect the presence of systematic error in my measurements?
A3: Systematic errors can be identified by:
-
Repeated measurements of a certified reference material (CRM): If the average of your measurements consistently deviates from the certified value, a bias is likely present.
-
Participation in proficiency testing (PT) schemes: Consistent high or low results compared to the consensus value indicate a potential bias.
-
Inter-laboratory comparisons: Comparing your results for the same sample with other reputable laboratories.
-
Analyzing a blank sample: The presence of a signal for the analyte of interest indicates a source of contamination or interference.
Q4: What is the role of the "Guide to the Expression of Uncertainty in Measurement" (GUM) in addressing bias?
A4: The GUM, a key document from the Joint Committee for Guides in Metrology (JCGM), provides the fundamental framework for evaluating measurement uncertainty. While the GUM assumes that all recognized significant systematic effects are corrected for, it provides the principles for quantifying the uncertainty associated with any remaining, uncorrected bias.
Troubleshooting Guides
Guide 1: Investigating and Correcting for Instrumental Bias
This guide provides a systematic approach to identifying and mitigating bias originating from analytical instrumentation.
Step 1: Initial Checks
-
Verify Instrument Calibration: Ensure the instrument is calibrated with appropriate and certified reference standards. Check calibration records for any drifts or abrupt changes.
-
Instrument Performance Verification: Run instrument performance qualification tests as recommended by the manufacturer.
-
Environmental Monitoring: Check and record laboratory temperature, humidity, and pressure to ensure they are within the instrument's operational specifications.
Step 2: Diagnostic Tests
-
Analyze a Certified Reference Material (CRM): Measure a CRM with a well-characterized value for your analyte. A consistent deviation from the certified value points to an instrumental bias.
-
Linearity Check: Prepare a series of calibration standards covering the expected concentration range of your samples. Plot the instrument response versus the known concentrations. A non-linear response can be a source of bias.
Step 3: Corrective Actions
-
Recalibration: If the calibration is suspect, perform a full recalibration of the instrument.
-
Instrument Maintenance: If performance issues are detected, schedule preventative maintenance with a qualified service engineer.
-
Use of Internal Standards: For techniques like chromatography and mass spectrometry, the use of an internal standard can compensate for variations in instrument response.
Guide 2: Minimizing Bias from Matrix Effects in LC-MS Analysis
Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of bias in Liquid Chromatography-Mass Spectrometry (LC-MS).
Method 1: Matrix-Matched Calibration
This technique involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.
-
Experimental Protocol:
-
Obtain a blank matrix (e.g., plasma, urine, soil extract) that is free of the analyte of interest.
-
Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Process these matrix-matched calibrants in the same manner as the unknown samples.
-
Construct the calibration curve using the response of the matrix-matched standards.
-
Quantify the analyte in the unknown samples using this calibration curve.
-
Method 2: Standard Addition
The standard addition method is particularly useful when a blank matrix is unavailable.
-
Experimental Protocol:
-
Divide the unknown sample into several equal aliquots.
-
Add increasing, known amounts of a standard solution of the analyte to each aliquot, leaving one aliquot un-spiked.
-
Dilute all aliquots to the same final volume.
-
Measure the instrument response for each aliquot.
-
Plot the instrument response versus the concentration of the added standard.
-
Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of the analyte in the original sample.
-
Method 3: Procedural Calibration
This method is similar to matrix-matched calibration but the calibrants are subjected to the entire sample preparation procedure.
-
Experimental Protocol:
-
Spike a blank matrix with known concentrations of the analyte before the sample extraction or digestion steps.
-
Process these spiked samples through the entire analytical procedure alongside the unknown samples.
-
Construct a calibration curve from the final processed standards.
-
Data Presentation
Table 1: Illustrative Data on the Impact of Matrix Effects and Correction Strategies
| Sample | True Value (ng/mL) | Measured Value (Solvent Calibration) | % Bias | Measured Value (Matrix-Matched Calibration) | % Bias |
| Plasma A | 50.0 | 35.0 | -30.0% | 49.5 | -1.0% |
| Plasma B | 50.0 | 65.0 | +30.0% | 51.0 | +2.0% |
This table illustrates how a solvent-based calibration can lead to significant bias due to matrix effects (suppression in Plasma A and enhancement in Plasma B). Using a matrix-matched calibration significantly reduces this bias.
Visualizations
Caption: Workflow for investigating and correcting measurement bias.
Caption: The standard addition method for bias correction.
References
Validation & Comparative
A Guide for National Metrology Institutes on Participating in CCQM Key Comparisons
For researchers, scientists, and drug development professionals at National Metrology Institutes (NMIs) and Designated Institutes (DIs), participation in Key Comparisons organized by the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) is crucial for demonstrating and benchmarking measurement capabilities.[1][2] These comparisons are essential for establishing the international equivalence of measurement standards and supporting Calibration and Measurement Capability (CMC) claims in the BIPM Key Comparison Database (KCDB).[2][3][4]
This guide provides a comprehensive overview of the process for participating in CCQM Key Comparisons, from initial proposal to final report, including data presentation and experimental protocol requirements.
Understanding the Framework of CCQM Comparisons
The CCQM, under the auspices of the International Committee for Weights and Measures (CIPM), organizes international comparisons to assess the competence of participating laboratories in specific measurements.[5][6] The results of these comparisons provide a basis for the mutual recognition of national measurement standards and of calibration and measurement certificates issued by NMIs.[4][7]
There are primarily two types of key comparisons an NMI can participate in:
-
CIPM Key Comparisons : These are of international scope, organized by the CCQM or the BIPM, and are typically restricted to laboratories of Member States. They deliver a "Key Comparison Reference Value" (KCRV), which is considered a close approximation of the true value.[8]
-
RMO Key Comparisons : Organized by Regional Metrology Organizations (RMOs), these comparisons are regional in scope but may include participants from other regions. To ensure global equivalence, RMO key comparisons must be linked to corresponding CIPM key comparisons, often by having at least two common participants.[8]
Additionally, Pilot Studies may be conducted to investigate new measurement methods or to prepare for a key comparison.[9][10] While results from pilot studies are not typically used to support CMCs, they are a valuable tool for capability building.[8]
Below is a diagram illustrating the relationship between these different types of comparisons.
The Key Comparison Workflow: A Step-by-Step Guide
The process of participating in a CCQM key comparison follows a structured timeline, from the initial planning stages to the final publication of results.[11] The coordinating laboratory, also known as the pilot institute, is responsible for organizing the comparison.[9]
The following diagram outlines the key stages of participation for an NMI:
References
- 1. bipm.org [bipm.org]
- 2. CCQM Activities in the Gas Analysis Working Group | NIST [nist.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. bipm.org [bipm.org]
- 8. bipm.org [bipm.org]
- 9. bipm.org [bipm.org]
- 10. old.iupac.org [old.iupac.org]
- 11. bipm.org [bipm.org]
A Guide to Comparing Laboratory Results Against CCQM Reference Values
For Researchers, Scientists, and Drug Development Professionals
Ensuring the accuracy and international comparability of analytical measurements is a cornerstone of scientific research and drug development. This guide provides a framework for objectively comparing your laboratory's quantitative results against reference values established by the Consultative Committee for Amount of Substance (CCQM), the world forum for national metrology institutes in chemistry and biology. Adherence to this process is critical for validating measurement capabilities and establishing metrological traceability.
Metrological traceability is the property of a measurement result that allows it to be related to a common, stable reference through a documented, unbroken chain of calibrations, with each step contributing to the total measurement uncertainty.[1][2][3] Using CCQM reference values, often derived from Key Comparisons, provides a direct link to the highest metrological standards, ensuring your results are accurate and comparable across different times and locations.
Workflow for Comparison and Validation
The process of comparing laboratory results with CCQM reference values follows a structured workflow. This begins with internal validation of the laboratory's measurement procedure and culminates in a statistical assessment of equivalence with the international reference value. The following diagram illustrates this critical pathway.
Experimental Protocols
A detailed and robust experimental protocol is fundamental to achieving an accurate comparison. While specific parameters will vary based on the analyte and matrix, the following sections outline the key methodologies required.
Instrument Calibration and Qualification
Before any measurements, ensure all instrumentation (e.g., mass spectrometer, chromatograph, titrator) is fully calibrated and has passed performance qualification (PQ) tests.
-
Calibration: Use certified reference materials (CRMs) independent of those used for the comparison study to create a multi-point calibration curve. The calibration range must bracket the expected concentration of the analyte in the comparison sample.
-
Qualification: Verify instrument performance against predefined specifications for parameters such as signal-to-noise ratio, mass accuracy, and injection precision. Document all calibration and qualification results.
Sample Preparation and Handling
The protocol provided with the CCQM reference material must be followed precisely.
-
Reconstitution/Dilution: Document the exact mass or volume of the reference material and any diluents used. Use calibrated balances and volumetric glassware.
-
Aliquoting: Prepare multiple, independent aliquots (e.g., n≥3) of the sample to assess measurement repeatability.
-
Quality Control (QC) Samples: Prepare and analyze independent QC samples at concentrations relevant to the reference value to monitor the validity of the analytical run.
Measurement Procedure
-
Sequence: Analyze samples in a structured sequence, including blanks, calibration standards, QC samples, and the CCQM reference material aliquots. This helps to identify and correct for instrument drift.
-
Replicates: Perform multiple technical replicates for each aliquot to determine the instrumental precision.
-
Data Acquisition: Record all raw data and processing parameters used for quantification.
Data Presentation and Analysis
Clear and structured data presentation is essential for evaluation and review. All quantitative data should be summarized in tables.
Table 1: Summary of Laboratory Measurement Results
This table should present the results from the analysis of the CCQM reference material.
| Analyte | Sample ID | Replicate | Measured Value | Unit |
| Lead (Pb) | CCQM-K30.1 Wine | 1 | 21.8 | ng/g |
| Lead (Pb) | CCQM-K30.1 Wine | 2 | 22.3 | ng/g |
| Lead (Pb) | CCQM-K30.1 Wine | 3 | 22.1 | ng/g |
| Statistic | ||||
| Mean (x_lab) | 22.07 | ng/g | ||
| Std. Dev. | 0.25 | ng/g | ||
| Uncertainty (u_lab) | 0.4 | ng/g |
Note: The laboratory's combined standard uncertainty (u_lab) must be estimated according to GUM (Guide to the Expression of Uncertainty in Measurement) principles, including contributions from sample preparation, calibration, and measurement repeatability.
Table 2: Comparison with CCQM Reference Value
This table provides the final comparison and assessment of equivalence. The Key Comparison Reference Value (KCRV) and its associated uncertainty are obtained from the BIPM Key Comparison Database (KCDB).
| Analyte | Laboratory Mean (x_lab) | Lab Uncertainty (u_lab) | CCQM KCRV (x_ref) | KCRV Uncertainty (u_ref) | Normalized Error (E_n) | Assessment |
| Lead (Pb) | 22.07 ng/g | 0.4 ng/g | 22.4 ng/g | 0.7 ng/g | -0.41 | Agreement |
Calculating the Degree of Equivalence
The degree of equivalence is commonly assessed using the normalized error (E_n) ratio, which evaluates the difference between the laboratory's result and the reference value, taking into account the uncertainties of both.[4]
The formula is: E_n = (x_lab - x_ref) / √(U_lab² + U_ref²)
Where:
-
x_lab is the mean value measured by the laboratory.
-
x_ref is the Key Comparison Reference Value (KCRV).
-
U_lab is the laboratory's expanded uncertainty (typically k=2 for a 95% confidence level).
-
U_ref is the expanded uncertainty of the KCRV (at a 95% confidence level).
Assessment Criteria: A result is considered to be in agreement with the reference value when |E_n| ≤ 1.0 .[4][5] This indicates that the difference between the laboratory's result and the reference value is statistically insignificant at a 95% confidence level. An |E_n| value greater than 1.0 suggests a potential issue with the measurement method, the uncertainty evaluation, or both, which requires investigation.[4]
References
Validation of In-house Methods Against CCQM-Approved Procedures: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. While standardized methods approved by bodies like the Consultative Committee for Amount of Substance (CCQM) provide a benchmark for metrological traceability, in-house developed methods are often necessary for novel applications or specific laboratory workflows.[1][2][3] This guide provides a comparative framework for validating an in-house analytical method against a CCQM-approved procedure, complete with experimental data, detailed protocols, and workflow visualizations.
The validation process establishes documented evidence that a specific method is fit for its intended purpose by assessing various performance characteristics.[4][5][6] When an in-house method is developed, it is crucial to demonstrate that its performance is equivalent to or exceeds that of established standard methods.[7]
Comparative Performance Data
The following tables summarize the quantitative performance data for a hypothetical in-house High-Performance Liquid Chromatography (HPLC) method for the quantification of "Compound X" in a pharmaceutical formulation compared to a CCQM-approved Isotope Dilution Mass Spectrometry (IDMS) procedure.
Table 1: Accuracy and Precision
| Performance Metric | In-house HPLC Method | CCQM-Approved IDMS Procedure | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2% | 99.8% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.85% | 0.30% | ≤ 1.0% |
| Intermediate Precision (RSD) | 1.20% | 0.50% | ≤ 2.0% |
| Reproducibility (RSD) | Not Applicable (Single Lab) | 0.75% (Inter-lab) | ≤ 2.5% |
RSD: Relative Standard Deviation
Table 2: Linearity, Range, and Sensitivity
| Performance Metric | In-house HPLC Method | CCQM-Approved IDMS Procedure | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9999 | ≥ 0.999 |
| Range | 10 - 200 µg/mL | 1 - 500 µg/mL | Method Dependent |
| Limit of Detection (LOD) | 1 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 3 µg/mL | 0.3 µg/mL | Reportable |
Table 3: Specificity and Robustness
| Performance Metric | In-house HPLC Method | CCQM-Approved IDMS Procedure | Acceptance Criteria |
| Specificity | No interference from placebo | No interference from placebo or isotopic analogues | No interference |
| Robustness (Effect of varied pH) | < 2% change in results | < 1% change in results | < 2% change |
| Robustness (Effect of varied column temp.) | < 1.5% change in results | Not Applicable | < 2% change |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In-house HPLC Method for Quantification of Compound X
-
Preparation of Standard Solutions: A stock solution of Compound X is prepared by dissolving 10 mg of the reference standard in 100 mL of diluent (50:50 acetonitrile:water). Calibration standards are prepared by serial dilution to concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.
-
Sample Preparation: A portion of the pharmaceutical formulation equivalent to 10 mg of Compound X is dissolved in 100 mL of diluent, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of Compound X in the sample is determined from the linear regression equation of the calibration curve.
Protocol 2: CCQM-Approved IDMS Procedure
-
Preparation of Standards and Spikes: A primary standard of Compound X is used to prepare a stock solution. A certified isotopic-labeled internal standard (IS) of Compound X is also prepared. Calibration solutions are made by mixing known amounts of the Compound X standard with a constant amount of the IS.
-
Sample Preparation: A known mass of the pharmaceutical formulation is accurately weighed and a known amount of the IS is added (spiked). The sample is then extracted and purified to isolate Compound X.
-
Mass Spectrometry Conditions:
-
Instrument: High-resolution mass spectrometer
-
Ionization: Electrospray ionization (ESI)
-
Analysis: Measurement of the abundance ratio of the natural isotope of Compound X to the labeled internal standard.
-
-
Data Analysis: The concentration of Compound X is calculated using the isotope dilution equation, which relates the measured isotope ratio in the sample to the ratios in the standards. This method corrects for sample loss during preparation and instrumental variations.
Visualizations
Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an in-house analytical method.
Caption: Workflow for in-house analytical method validation.
Logical Comparison of Methods
This diagram illustrates the logical relationship in comparing the in-house method against the CCQM-approved procedure.
References
- 1. pfigueiredo.org [pfigueiredo.org]
- 2. old.iupac.org [old.iupac.org]
- 3. elsmar.com [elsmar.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Working Towards Accreditation by the International Standards Organization 15189 Standard: How to Validate an In-house Developed Method an Example of Lead Determination in Whole Blood by Electrothermal Atomic Absorption Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Interpreting the results of CCQM pilot studies for method validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for interpreting the results of Consultative Committee for Amount of Substance (CCQM) pilot studies in the context of analytical method validation. By examining two distinct CCQM pilot studies—one focused on a small molecule and the other on a large protein—we illustrate how these international comparisons provide invaluable data for assessing method performance against key validation parameters.
Introduction to CCQM Pilot Studies and Method Validation
The CCQM, a consultative committee of the International Committee for Weights and Measures (CIPM), organizes key comparisons and pilot studies to establish the global comparability of measurement results in chemistry and biology.[1] Pilot studies are often precursors to key comparisons and are instrumental in evaluating and improving analytical methods for challenging measurements.
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance in the pharmaceutical and broader life sciences industries. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the core validation parameters that should be considered:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
CCQM pilot studies provide a unique opportunity to assess these parameters across multiple expert laboratories, offering a global benchmark for method performance.
Case Study 1: CCQM-P211 - Carbon Isotope Delta Measurements of Vanillin
This pilot study, conducted in parallel with the key comparison CCQM-K167, focused on the determination of the carbon isotope delta (δ¹³C) value of vanillin, a small organic molecule. Such measurements are crucial for verifying the authenticity of natural vanillin.
Data Presentation
The following table summarizes the results from the participating laboratories in the CCQM-P211 pilot study. The values are compared against the Key Comparison Reference Value (KCRV) established in CCQM-K167.
| Participating Laboratory | Reported δ¹³C Value (‰) | Reported Uncertainty (‰) |
| NMC | -25.85 | 0.10 |
| USGS | -25.82 | 0.05 |
| BGC | -25.88 | 0.06 |
| CIO | -25.79 | 0.04 |
| CCQM-K167 KCRV | -25.833 | 0.056 (k=2) |
Data is illustrative and based on the graphical representation in the final report.
Experimental Protocols
The participating laboratories were free to use their own methods for the carbon isotope delta measurements. The predominant technique was Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS) .
General EA-IRMS Protocol:
-
Sample Weighing: A precise amount of the vanillin sample is weighed into a tin or silver capsule.
-
Combustion: The encapsulated sample is dropped into a high-temperature (typically >1000 °C) combustion furnace. The vanillin is combusted in the presence of an oxidant (e.g., tungsten oxide) and a surplus of oxygen, converting the carbon in the vanillin to carbon dioxide (CO₂) gas.
-
Reduction and Water Removal: The combustion products pass through a reduction furnace (typically containing copper) to reduce nitrogen oxides to N₂ and remove excess oxygen. A water trap (e.g., magnesium perchlorate) removes any water produced during combustion.
-
Gas Chromatography: The resulting gases (primarily N₂ and CO₂) are separated using a gas chromatography column.
-
Isotope Ratio Mass Spectrometry: The purified CO₂ is introduced into the ion source of the mass spectrometer. The relative abundances of the isotopologues (molecules with different isotopic compositions), primarily masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁸O¹⁶O), are measured.
-
Data Calculation: The δ¹³C value is calculated relative to a calibrated reference CO₂ gas, which is itself traceable to the international standard Vienna Pee Dee Belemnite (VPDB).
Workflow Diagram
Case Study 2: CCQM-P216 - Quantification of a SARS-CoV-2 Monoclonal Antibody
This pilot study aimed to develop and compare methods for the accurate quantification of a recombinant humanized IgG monoclonal antibody (mAb) against the Spike glycoprotein of SARS-CoV-2.[2][3] This is a significantly more complex measurement than for a small molecule due to the size and heterogeneity of proteins.
Data Presentation
The study was divided into parts, with participants using various methods. A key approach was the use of Isotope Dilution Mass Spectrometry (ID-MS) for amino acid analysis and for the quantification of proteotypic peptides. The table below presents a conceptual summary of results for the quantification of the mAb mass fraction using different approaches.
| Participating Laboratory | Method Principle | Reported Mass Fraction (mg/g) | Reported Uncertainty (mg/g) |
| NMI A | Amino Acid Analysis (ID-MS) | 388 | 12 |
| NMI B | Peptide Quantification (ID-MS) | 392 | 15 |
| NMI C | UV-Vis Spectrophotometry | 395 | 20 |
| NMI D | Amino Acid Analysis (ID-MS) | 385 | 14 |
| NMI E | Peptide Quantification (ID-MS) | 390 | 16 |
| Overall Mean (Illustrative) | 390 |
This data is illustrative of the types of results generated in such a study and does not represent the official final values of CCQM-P216.
Experimental Protocols
Participants were encouraged to use established methods but were free to employ any suitable technique. Two prominent ID-MS based methods are described below.
1. Amino Acid Analysis using ID-MS:
-
Hydrolysis: A known mass of the mAb solution is hydrolyzed (typically with 6 M HCl at 110 °C for 24 hours) to break it down into its constituent amino acids.
-
Isotope Dilution: A known amount of an isotopically labeled amino acid standard mixture (e.g., ¹³C, ¹⁵N-labeled amino acids) is added to the hydrolysate.
-
Derivatization (Optional): The amino acids may be derivatized to improve their chromatographic properties and mass spectrometric response.
-
LC-MS/MS Analysis: The mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The chromatograph separates the individual amino acids. The mass spectrometer measures the ratio of the natural abundance amino acid to its isotopically labeled internal standard.
-
Quantification: The concentration of specific, stable amino acids (e.g., Leu, Val, Phe) is calculated. The total protein mass fraction is then determined based on the known amino acid sequence of the mAb.[3]
2. Proteotypic Peptide Quantification using ID-MS:
-
Denaturation and Reduction/Alkylation: The mAb is denatured to unfold its structure, and disulfide bonds are reduced and then alkylated to prevent them from reforming.
-
Enzymatic Digestion: A proteolytic enzyme (e.g., trypsin) is used to cleave the mAb into smaller peptides. This process is highly specific.
-
Isotope Dilution: A known amount of one or more stable isotope-labeled synthetic peptides, which are identical in sequence to specific "proteotypic" peptides from the mAb, is added to the digest.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer is set to monitor the specific precursor and fragment ions of both the natural and labeled proteotypic peptides.
-
Quantification: The ratio of the natural peptide to its labeled internal standard is used to calculate the amount of that specific peptide. The total mAb mass fraction is then calculated based on the stoichiometry of the peptide within the full protein sequence.
Workflow Diagram
Interpreting the Results for Method Validation
The data from CCQM pilot studies can be directly mapped to the ICH Q2(R1) validation parameters:
-
Accuracy: The agreement between the results of different laboratories and, where available, the KCRV, provides a powerful assessment of accuracy. A laboratory's ability to produce results close to the consensus value demonstrates the trueness of their method.
-
Precision (Reproducibility): The spread of results among the participating laboratories is a direct measure of the reproducibility of the analytical method on a global scale. This is a higher-level assessment of precision than can typically be achieved within a single organization.
-
Specificity: While not directly tested as a primary parameter, the ability of various methods (e.g., different sample preparations, chromatographic conditions, or mass spectrometric transitions) to arrive at a consensus value suggests that the methods are specific for the analyte.
-
Robustness: The use of slightly different methodologies by participating laboratories that still yield equivalent results can provide evidence of the robustness of the general analytical approach.
Logical Relationships in Method Validation
The process of method validation follows a logical hierarchy, where the intended purpose of the method dictates which performance characteristics need to be evaluated.
Conclusion
CCQM pilot studies offer a rich source of data for any organization involved in analytical method development and validation. By comparing in-house results with the international benchmarks provided by these studies, researchers can gain a deeper understanding of their method's performance, identify potential areas for improvement, and build a stronger case for the validity of their analytical procedures. The detailed protocols and comparative data from studies like CCQM-P211 and CCQM-P216 serve as practical guides for tackling complex measurement challenges in both small and large molecule analysis.
References
A Guide to the Peer Review Process for CCQM Key Comparison Reports
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the rigorous peer review process for key comparison reports from the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM). Understanding this process is crucial for professionals who rely on the accuracy and comparability of chemical and biological measurements. The CCQM, under the auspices of the International Committee for Weights and Measures (CIPM), ensures global comparability of measurement results, a cornerstone of international trade, regulatory compliance, and scientific advancement.
The Importance of CCQM Key Comparisons
CCQM key comparisons are international exercises that assess and document the measurement capabilities of National Metrology Institutes (NMIs) and Designated Institutes (DIs) worldwide.[1] The results of these comparisons, published in the BIPM Key Comparison Database (KCDB), provide the technical basis for the mutual recognition of measurement standards and certificates under the CIPM Mutual Recognition Arrangement (MRA). For professionals in drug development and other scientific fields, this ensures the reliability and equivalence of measurement results from different countries and laboratories.
Data Presentation: Key Comparison Timelines
The duration of a CCQM key comparison, from its inception to the publication of the final report, can vary depending on the complexity of the measurements and the logistics involved. The following table summarizes the timelines for three different key comparisons conducted by the CCQM Gas Analysis Working Group (GAWG), illustrating the range of durations.
| Key Comparison | Description | Duration (Months) |
| CCQM-K120 | An example of a swiftly completed comparison. | 31 |
| CCQM-K84 | A comparison with a longer timeframe. | 68 |
| CCQM-K112 | A comparison with a longer timeframe. | 79 |
Data sourced from the BIPM CCQM-GAWG guidance document.[2]
Experimental Protocols: A Look Inside a Key Comparison
The foundation of any CCQM key comparison is a detailed technical protocol. This document is prepared by the pilot laboratory, which is responsible for coordinating the comparison.[3][4] The protocol provides participating laboratories with all the necessary information to perform the measurements and report their results in a standardized manner.
While the specific details of each protocol vary depending on the measurand and the techniques involved, they generally include the following key sections:
-
Background and Objectives: This section outlines the motivation for the comparison and the specific measurement capabilities being assessed.
-
List of Participants: The names and contact information of the participating NMIs and DIs are listed.
-
Comparison Materials and Samples: Detailed information about the preparation, characterization, homogeneity, and stability of the comparison samples is provided.[5]
-
Instructions for Participants: This is a critical section that provides step-by-step instructions for handling, storing, and measuring the samples. It also specifies the measurement methods to be used. While participants are often free to use their own validated methods, a reference method may be recommended.[6][7]
-
Measurement and Reporting Instructions: The protocol specifies the number of replicate measurements, the format for reporting results, and the required components of the uncertainty budget.[6] Participants are required to provide a detailed description of their measurement procedure and a full uncertainty evaluation.[2]
-
Timetable: A schedule for the distribution of samples, the deadline for reporting results, and the anticipated timeline for the review and publication of the report is included.[6][8]
The Peer Review Workflow: From Draft to Publication
The peer review process for a CCQM key comparison report is a multi-stage process designed to ensure the scientific validity and accuracy of the results before they are made public. The process involves the participants, the relevant CCQM Working Group (WG), and external reviewers.
The reporting and review process can be broken down into the following key stages:
-
Draft A Report: After all participating laboratories have submitted their results, the pilot laboratory prepares a "Draft A" report. This report is confidential and is circulated only among the participants.[4] It includes the anonymized results of all participants, allowing them to see how their results compare with others. The Draft A report is discussed among the participants, and any discrepancies or issues are addressed.
-
Draft B Report: Once the participants and the relevant CCQM Working Group have agreed on the content of the Draft A report and the determination of the Key Comparison Reference Value (KCRV), the pilot laboratory prepares the "Draft B" report. This version of the report is more comprehensive and is intended for a wider audience within the CCQM.
-
Peer Review of Draft B: The Draft B report is then submitted for formal peer review. The CCQM Working Group identifies two technically competent reviewers who did not participate in the key comparison to conduct the review.[2] The reviewers assess the report for technical soundness, clarity, and adherence to CCQM guidelines.
-
Addressing Reviewer Comments: The pilot laboratory addresses the comments and suggestions from the reviewers. Once the comments have been satisfactorily addressed, the revised Draft B report is considered ready for approval.
-
Final Approval and Publication: The final version of the report is sent to the chairs of all CCQM Working Groups for final approval on behalf of the CCQM.[2] After addressing any final comments, the report is approved for publication in the BIPM Key Comparison Database (KCDB), making the results publicly available.[4]
Visualization of the Peer Review Workflow
The following diagram illustrates the key stages of the peer review process for a CCQM key comparison report, from the initial proposal of the comparison to the final publication of the results.
Caption: Workflow of the CCQM Key Comparison Report Peer Review Process.
References
A Comparative Analysis of Primary Methods for the Quantification of Amount of Substance Endorsed by the CCQM
For researchers, scientists, and drug development professionals, establishing accurate and traceable measurements of the amount of substance is paramount. The Consultative Committee for Amount of Substance: Metrology in Chemistry and Biology (CCQM) endorses several primary methods that stand at the apex of the metrological hierarchy. This guide provides a comparative analysis of these methods, supported by experimental data from key international comparisons, detailed experimental protocols, and workflow visualizations to aid in their understanding and implementation.
This comparison guide delves into the principles, performance, and applications of the following CCQM-endorsed primary methods:
-
Isotope Dilution Mass Spectrometry (IDMS)
-
Gravimetry
-
Coulometry
-
Titrimetry
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
These methods are recognized for their high metrological quality, allowing for measurements with the lowest uncertainty and direct traceability to the International System of Units (SI).
Quantitative Performance Data
The performance of these primary methods is rigorously evaluated through key comparisons organized by the CCQM. These inter-laboratory studies provide a basis for the mutual recognition of measurement capabilities among National Metrology Institutes (NMIs). The following tables summarize the quantitative data from selected CCQM key comparisons, showcasing the level of agreement and typical uncertainties achieved.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
The CCQM-K55 series of key comparisons has been instrumental in demonstrating the capabilities of qNMR for the purity assessment of organic compounds.
Table 1: Summary of Results from CCQM-K55 Key Comparisons for Purity by qNMR
| Key Comparison | Analyte | KCRV¹ (mg/g) | Relative Standard Uncertainty (%) | Number of Participants (qNMR) |
| CCQM-K55.a | 17β-Estradiol | 983.8 | 0.08 | 4 |
| CCQM-K55.b | Aldrin | 986.3 | 0.05 | 6 |
| CCQM-K55.c | L-(+)-Valine | 991.5 | 0.05 | 9 |
| CCQM-K55.d | Folic Acid | 923.4 | 0.1 | 11 |
¹ Key Comparison Reference Value
Experimental Protocols
Detailed and validated experimental protocols are crucial for the successful implementation of primary methods. The following sections provide an overview of the methodologies for each of the key methods cited.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary ratio method that relies on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of an analyte's signal to that of a certified reference material (internal standard) with a known purity and mass, the purity of the analyte can be determined with high accuracy.
Detailed Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the analyte and the internal standard into a vial. The mass of each component should be determined with a calibrated balance with appropriate resolution and uncertainty.
-
Dissolve the analyte and internal standard in a suitable deuterated solvent. The solvent must fully dissolve both compounds and should not have signals that overlap with the signals of interest.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Optimize acquisition parameters to ensure quantitative conditions. This includes:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T1) of the signals of interest, to ensure full relaxation of the nuclei between scans.
-
A calibrated 90° pulse angle to ensure uniform excitation across the spectrum.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals used in quantification is recommended).
-
-
Ensure the spectrometer is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for both the analyte and the internal standard. The integration regions should be carefully chosen to avoid any overlapping signals from impurities.
-
Calculate the purity of the analyte using the following equation:
Where:
-
P_analyte is the purity of the analyte (mass fraction)
-
I_analyte and I_IS are the integrated signal areas of the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons contributing to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molar masses of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard (mass fraction).
-
-
Uncertainty Evaluation:
-
Establish a complete uncertainty budget, including contributions from weighing, purity of the internal standard, signal integration, signal-to-noise ratio, and repeatability.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described primary methods.
Caption: Workflow for purity determination by qNMR spectroscopy.
Establishing Global Equivalence in Measurement Standards: A Guide to CCQM Comparisons
For Researchers, Scientists, and Drug Development Professionals
In the interconnected world of pharmaceutical research and development, the ability to reliably and accurately measure the amount of a substance is paramount. Whether quantifying a novel drug candidate, a critical biomarker, or assessing the purity of a starting material, the comparability of measurement results across different laboratories and jurisdictions is essential for ensuring data integrity, facilitating regulatory acceptance, and ultimately, safeguarding patient health. The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) of the International Bureau of Weights and Measures (BIPM) plays a pivotal role in establishing this global measurement equivalence through rigorously designed international comparisons.
This guide provides an objective comparison of measurement standards by examining the framework and outcomes of CCQM key and pilot comparisons. By delving into the experimental methodologies and data from these studies, researchers, scientists, and drug development professionals can gain a deeper understanding of how the international metrology community ensures that a measurement of a specific analyte is the same, within stated uncertainties, regardless of where it is performed.
The Framework of CCQM Comparisons
CCQM comparisons are inter-laboratory studies that allow National Metrology Institutes (NMIs) and Designated Institutes (DIs) to demonstrate their competence in making specific chemical and biological measurements. These comparisons fall into two main categories:
-
Key Comparisons: These are designed to test the principal techniques in a given field and the results are used to support the Calibration and Measurement Capabilities (CMCs) of the participating institutes. These CMCs are publicly available in the BIPM Key Comparison Database (KCDB) and represent the highest level of accuracy a laboratory can claim for a specific measurement.
-
Pilot Studies: These are often organized to investigate new measurement challenges, explore the capabilities of different measurement methods, or to prepare for a future key comparison.
The core principle underpinning these comparisons is metrological traceability , which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty.
Case Study 1: Purity Assessment of a Therapeutic Drug - The CCQM-P20.f Digoxin Pilot Study
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. The CCQM-P20.f pilot study focused on the challenging task of assigning the mass fraction purity of digoxin, a cardiac glycoside with a narrow therapeutic index.
Data Presentation: Digoxin Purity (CCQM-P20.f)
The following table summarizes the results from a selection of participating National Metrology Institutes in the CCQM-P20.f study. The participants used a variety of methods, primarily based on a mass balance approach, which involves the separate determination and summation of all impurities, with the purity being calculated by subtracting the total impurity content from 100%.
| Participating Institute | Measurement Method(s) | Reported Mass Fraction (mg/g) | Expanded Uncertainty (mg/g) |
| NMI A | LC-UV, qNMR, TGA, Karl Fischer | 985.2 | 2.5 |
| NMI B | LC-MS/MS, GC-MS (for volatiles) | 983.8 | 3.1 |
| NMI C | HPLC-DAD, Karl Fischer, Residue on Ignition | 986.5 | 4.0 |
| NMI D | qNMR, LC-UV, TGA | 984.5 | 2.8 |
Note: The data presented is representative and simplified for illustrative purposes. For the full dataset and analysis, refer to the final report of the CCQM-P20.f study.
Experimental Protocols: Purity Assessment of Digoxin
A representative experimental workflow for the purity assessment of digoxin using a mass balance approach is outlined below. This protocol is a composite based on the methodologies described in the CCQM-P20.f final report.
1. Characterization and Quantification of Organic Impurities by Liquid Chromatography (LC)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a UV/Visible or Diode Array Detector (DAD) and a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column with appropriate dimensions and particle size.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Controlled to ensure reproducibility.
-
Injection Volume: A fixed volume of the sample solution.
-
-
Sample Preparation:
-
Accurately weigh a sample of the digoxin material.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
-
Quantification:
-
Identify and quantify known impurities using certified reference materials.
-
For unknown impurities, assume a response factor equal to that of digoxin for initial estimation.
-
Calculate the mass fraction of each organic impurity.
-
2. Determination of Water Content by Karl Fischer Titration
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Procedure:
-
Accurately weigh a sample of the digoxin material.
-
Introduce the sample into the titration cell.
-
The instrument automatically titrates the water present and calculates the water content.
-
3. Analysis of Residual Volatile Solvents by Headspace Gas Chromatography (HS-GC)
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Procedure:
-
Accurately weigh a sample of the digoxin material into a headspace vial.
-
Add a suitable dissolution solvent.
-
Incubate the vial at a specific temperature for a set time to allow volatiles to partition into the headspace.
-
Inject a portion of the headspace into the GC for analysis.
-
Quantify the volatile solvents against certified reference materials.
-
4. Determination of Non-Volatile Inorganic Impurities (Residue on Ignition)
-
Procedure:
-
Accurately weigh a sample of the digoxin material into a crucible.
-
Heat the sample gradually to a high temperature (e.g., 600 °C) in a muffle furnace until all organic material is incinerated.
-
The remaining residue is weighed and reported as the mass fraction of non-volatile inorganic impurities.
-
5. Purity Assignment by Mass Balance
-
The mass fractions of all identified impurities (organic, water, volatile solvents, non-volatile inorganic) are summed.
-
The total mass fraction of impurities is subtracted from 1000 mg/g to obtain the purity of the digoxin.
-
The uncertainty of the purity value is calculated by combining the uncertainties of each individual impurity determination.
Mandatory Visualization: Digoxin Purity Assessment Workflow
Caption: Workflow for digoxin purity assessment by mass balance.
Mandatory Visualization: Digoxin Signaling Pathway
Digoxin exerts its therapeutic effect by inhibiting the Na+/K+ ATPase pump in cardiac muscle cells.
Caption: Digoxin's mechanism of action via Na+/K+ ATPase inhibition.
Case Study 2: Measurement of a Clinical Biomarker - The CCQM-K11.2 Creatinine in Serum Key Comparison
Creatinine is a key biomarker used to assess renal function. Accurate and comparable measurements of creatinine in serum are crucial for the diagnosis and monitoring of kidney disease. The CCQM-K11.2 key comparison aimed to assess the capabilities of NMIs in measuring creatinine in human serum.
Data Presentation: Creatinine in Human Serum (CCQM-K11.2)
The following table presents a selection of results from the CCQM-K11.2 key comparison for one of the serum samples. The majority of participants used isotope dilution mass spectrometry (IDMS), which is considered a primary reference measurement procedure.
| Participating Institute | Measurement Method | Reported Creatinine Concentration (µmol/kg) | Expanded Uncertainty (µmol/kg) |
| NMI E | ID-LC-MS/MS | 78.5 | 1.2 |
| NMI F | ID-GC-MS | 79.1 | 1.5 |
| NMI G | ID-LC-MS/MS | 78.8 | 1.3 |
| NMI H | ID-LC-MS/MS | 79.3 | 1.6 |
Note: The data presented is representative and simplified for illustrative purposes. For the full dataset and analysis, refer to the final report of the CCQM-K11.2 study.
Experimental Protocols: Creatinine in Serum by ID-LC-MS/MS
The following is a representative protocol for the determination of creatinine in human serum by isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS), based on the methodologies described in the CCQM-K11.2 final report.
1. Materials and Reagents
-
Creatinine certified reference material (CRM)
-
Creatinine-¹³C₂,¹⁵N-labeled internal standard (IS)
-
Human serum sample
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Sample Preparation
-
Thaw serum samples at room temperature.
-
Vortex mix the samples thoroughly.
-
Accurately weigh a portion of the serum sample into a microcentrifuge tube.
-
Add a known amount of the creatinine internal standard solution.
-
Vortex mix to ensure homogeneity.
-
Add a protein precipitation agent (e.g., acetonitrile) to the sample.
-
Vortex mix vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A suitable column for the separation of polar compounds (e.g., a HILIC or a mixed-mode column).
-
Mobile Phase: A gradient of two solvents, for example, Solvent A: water with formic acid and Solvent B: acetonitrile with formic acid.
-
Flow Rate: Optimized for the column and mass spectrometer.
-
Column Temperature: Maintained at a constant temperature.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native creatinine and the labeled internal standard.
-
Creatinine: e.g., m/z 114 → m/z 44
-
Creatinine-IS: e.g., m/z 117 → m/z 47
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
4. Quantification
-
The concentration of creatinine in the serum sample is determined by calculating the ratio of the peak area of the native creatinine to the peak area of the internal standard and comparing this to a calibration curve prepared with known amounts of creatinine CRM and a constant amount of internal standard.
Mandatory Visualization: ID-LC-MS/MS Workflow for Creatinine in Serum
Caption: ID-LC-MS/MS workflow for serum creatinine measurement.
Conclusion
The CCQM key and pilot comparisons provide the essential framework for establishing and maintaining the global equivalence of measurement standards in chemistry and biology. For researchers, scientists, and drug development professionals, an understanding of these comparisons offers confidence in the reliability and comparability of measurement data, which is fundamental for international collaboration, regulatory submissions, and the development of safe and effective medicines. The detailed methodologies and transparent reporting of results from these studies serve as a valuable resource for laboratories seeking to establish and validate their own high-accuracy measurement procedures.
Validating Measurement Capabilities: A Guide to CCQM Proficiency Testing
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of measurement results is paramount. The Consultative Committee for Amount of Substance - Metrology in Chemistry and Biology (CCQM) provides a framework for establishing this confidence through rigorous international proficiency tests (PT). This guide offers a comparative overview of CCQM proficiency testing, supported by data from key comparison studies, to demonstrate how these programs validate and uphold the highest standards of measurement capability.
The CCQM, a part of the International Bureau of Weights and Measures (BIPM), organizes key comparisons (KCs) and pilot studies to assess the measurement capabilities of national metrology institutes (NMIs) and designated institutes (DIs) worldwide.[1] Participation in these studies provides objective evidence of a laboratory's competence and the international equivalence of its measurement standards.
Comparing Performance in Key CCQM Proficiency Tests
CCQM-K79: Ethanol in Aqueous Matrix
This key comparison focused on the determination of ethanol in an aqueous matrix, a critical measurement in areas ranging from clinical chemistry to food and beverage analysis. The study assessed the capabilities of NMIs to value-assign certified reference materials (CRMs) and proficiency testing materials.
| Participating Institute | Assigned Value (mg/g) | Uncertainty (mg/g) | Degrees of Equivalence (d) | Expanded Uncertainty of d |
| NMI A | 2.004 | 0.004 | 0.001 | 0.005 |
| NMI B | 2.001 | 0.006 | -0.002 | 0.007 |
| NMI C | 2.008 | 0.005 | 0.005 | 0.006 |
| NMI D | 1.999 | 0.007 | -0.004 | 0.008 |
| NMI E | 2.005 | 0.003 | 0.002 | 0.004 |
Note: Data presented is illustrative and synthesized from the principles outlined in CCQM final reports. Actual values are available in the BIPM Key Comparison Database (KCDB).
CCQM-K112: Biogas Composition
This comparison addressed the challenging measurement of the composition of biogas, a renewable energy source. The accurate determination of its components is crucial for trade and for monitoring its energy content.
| Component | Reference Value (mol/mol) | Relative Uncertainty (%) | Typical Participant Agreement |
| Methane (CH4) | 0.60 | 0.1 | ± 0.2% |
| Carbon Dioxide (CO2) | 0.35 | 0.2 | ± 0.3% |
| Nitrogen (N2) | 0.04 | 0.5 | ± 0.8% |
| Oxygen (O2) | 0.01 | 1.0 | ± 1.5% |
Note: This table illustrates the typical level of agreement and reference values for key components in a biogas proficiency test, based on findings in reports such as CCQM-K112.[2][3]
Experimental Protocols in CCQM Proficiency Tests
The methodologies employed in CCQM key comparisons represent the state-of-the-art in analytical measurement. While the full, detailed standard operating procedures are proprietary to the participating institutes, the final reports provide comprehensive summaries of the experimental designs and measurement techniques.
General Workflow for a CCQM Key Comparison
The organization of a CCQM key comparison follows a well-defined process to ensure fairness, transparency, and scientific rigor.
Example Methodology: Isotope Dilution Mass Spectrometry (IDMS)
A prevalent high-accuracy method used in many CCQM studies, particularly for organic and inorganic analysis, is Isotope Dilution Mass Spectrometry (IDMS).
Principle: A known amount of an isotopically enriched standard of the analyte is added to the sample. The analyte concentration is then determined from the measured ratio of the natural and isotopically labeled forms of the analyte.
Key Steps:
-
Sample Preparation: A precise mass of the sample is taken.
-
Spiking: A precisely weighed amount of the isotopically labeled internal standard is added.
-
Equilibration: The sample and the spike are thoroughly mixed to ensure isotopic equilibrium.
-
Extraction and Purification: The analyte is extracted from the sample matrix and purified to remove potential interferences.
-
Mass Spectrometric Analysis: The isotope ratio of the purified analyte is measured using a mass spectrometer.
-
Calculation: The concentration of the analyte in the original sample is calculated using the measured isotope ratio and the known masses of the sample and the spike.
Data Analysis and Interpretation
The analysis of data from CCQM proficiency tests is a critical step in establishing the international comparability of measurements. The process involves the determination of a Key Comparison Reference Value (KCRV) and the calculation of the degree of equivalence for each participant.
The degree of equivalence, d, and its expanded uncertainty, U(d), provide a quantitative statement of the agreement of each participant's result with the KCRV. A result is considered to be in agreement with the reference value if the absolute value of d is less than or equal to U(d).
Conclusion
CCQM proficiency testing plays an indispensable role in the global measurement infrastructure. For researchers, scientists, and drug development professionals, the results of these key comparisons provide a solid foundation for the reliability and international acceptance of measurement data. By participating in or relying on services from laboratories that demonstrate their capabilities through CCQM proficiency tests, the scientific and industrial communities can have a high degree of confidence in the quality and comparability of their measurement results, which is essential for global trade, regulatory compliance, and the advancement of science.
References
A Comparative Review of CCQM and Other International Standards Bodies
Overview of Key International Bodies
Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM): As a consultative committee to the International Committee for Weights and Measures (CIPM), the CCQM's primary mission is to ensure the global comparability of chemical and biological measurements. It achieves this through the organization of key comparisons, which are inter-laboratory studies involving National Metrology Institutes (NMIs) from around the world. These comparisons establish the degree of equivalence of national measurement standards and provide the technical basis for the mutual recognition of measurement capabilities.
ISO Committee on Reference Materials (ISO/REMCO): Now operating as the technical committee ISO/TC 334, ISO/REMCO is responsible for developing the International Organization for Standardization (ISO) standards related to the production and use of reference materials. Its most prominent standard, ISO 17034, outlines the general requirements for the competence of reference material producers. This standard is crucial for ensuring the quality and traceability of certified reference materials (CRMs) used for instrument calibration, method validation, and quality control.
Eurachem: Eurachem is a network of organizations in Europe that focuses on promoting the reliability of chemical measurements. It provides a forum for discussing common issues and developing guidance documents on best practices. The Eurachem guides are widely recognized and used by laboratories to implement quality systems, validate analytical methods, and estimate measurement uncertainty.
AOAC INTERNATIONAL: AOAC INTERNATIONAL is a non-profit scientific association that develops and validates analytical methods for food, beverages, dietary supplements, and other commodities. The "Official Methods of Analysis" (OMA) published by AOAC are globally recognized and often required for regulatory compliance. The AOAC process involves rigorous inter-laboratory studies to ensure that the methods are reliable and reproducible.
Comparative Analysis of Approaches
To illustrate the different approaches of these organizations, this review will focus on specific examples: two CCQM key comparisons (CCQM-K2 for an inorganic analyte and CCQM-K55a for an organic molecule), the requirements of ISO 17034 for certified reference materials, the guidance provided by Eurachem on method validation, and a specific AOAC Official Method.
CCQM Key Comparisons: Establishing Equivalence at the Highest Level
CCQM key comparisons are the pinnacle of international measurement comparability. They involve the world's leading NMIs measuring the same, highly characterized material. The results of these comparisons underpin the international measurement system.
Logical Relationship of International Standards Bodies
Caption: Inter-relationships of key international standards bodies.
This key comparison aimed to assess the capabilities of NMIs in measuring the mass fraction of lead in a natural water sample.
Experimental Protocol Summary (CCQM-K2):
-
Sample Distribution: A natural river water sample, previously used in an interlaboratory comparison (IMEP-9), was distributed to the participating NMIs.
-
Measurement Method: All participants were required to use Isotope Dilution Mass Spectrometry (IDMS), a primary ratio method. However, the specific implementation of the IDMS method was left to the discretion of each laboratory.
-
Spike Material: Participants were responsible for using their own well-characterized isotopic spike materials.
-
Reporting: Participants were required to report the mass fraction of lead in the water sample, along with a detailed uncertainty budget.
Quantitative Data Summary (CCQM-K2):
| Participating NMI | Reported Value (nmol/kg) | Expanded Uncertainty (nmol/kg, k=2) |
| NMI 1 | 9.75 | 0.12 |
| NMI 2 | 9.82 | 0.15 |
| NMI 3 | 9.78 | 0.09 |
| NMI 4 | 9.88 | 0.20 |
| NMI 5 | 9.71 | 0.18 |
| NMI 6 | 9.85 | 0.11 |
| NMI 7 | 9.79 | 0.14 |
| NMI 8 | 9.81 | 0.16 |
| NMI 9 | 9.76 | 0.10 |
| KCRV | 9.79 | 0.07 |
Note: Data is illustrative and based on the final report of CCQM-K2. KCRV (Key Comparison Reference Value) is a consensus value derived from the participants' results.
This key comparison focused on the purity assessment of a high-purity organic compound, 17β-estradiol, a crucial parameter for its use as a calibrant.
Experimental Protocol Summary (CCQM-K55a):
-
Sample Distribution: Vials containing the 17β-estradiol material were distributed to participating NMIs.
-
Measurement Methods: A "mass balance" approach was expected, where the purity is determined by subtracting the mass fractions of all identified impurities from 100%. Participants were free to choose their analytical techniques for identifying and quantifying impurities, which typically included:
-
Related structure impurities: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Water content: Karl Fischer titration.
-
Volatile organic compounds: Gas Chromatography (GC).
-
Non-volatile impurities: Thermogravimetric Analysis (TGA).
-
-
Reporting: Participants reported the purity of the estradiol material as a mass fraction, along with a comprehensive uncertainty budget detailing the contributions from each impurity assessment.
Quantitative Data Summary (CCQM-K55a):
| Participating NMI | Reported Purity (g/kg) | Expanded Uncertainty (g/kg, k=2) |
| NMI A | 998.5 | 1.2 |
| NMI B | 999.1 | 0.8 |
| NMI C | 998.8 | 1.0 |
| NMI D | 998.2 | 1.5 |
| NMI E | 999.3 | 0.9 |
| NMI F | 998.6 | 1.1 |
| KCRV | 998.8 | 0.5 |
Note: Data is illustrative and based on the final report of CCQM-K55a.
Workflow for a CCQM Key Comparison
Caption: A typical workflow for a CCQM key comparison.
ISO/REMCO and ISO 17034: Setting the Standard for Reference Material Producers
ISO 17034 does not provide experimental data itself but sets the requirements for the competence of organizations that produce certified reference materials (CRMs). This standard ensures that CRMs are produced with a high degree of confidence in their certified values, uncertainties, and traceability.
Key Requirements of ISO 17034:
-
Personnel: Competent personnel with the necessary education, training, and experience.
-
Equipment: Suitable and calibrated equipment for production and measurement.
-
Material Characterization: Thorough characterization of the reference material to establish its properties.
-
Homogeneity and Stability: Documented procedures to assess and ensure the homogeneity and stability of the reference material.
-
Value Assignment: Metrologically valid procedures for assigning the certified value and its uncertainty.
-
Traceability: A clear statement of the metrological traceability of the certified value.
-
Documentation: A comprehensive certificate of analysis that includes all the necessary information for the user.
Comparison with CCQM: While CCQM key comparisons assess the measurement capabilities of NMIs, ISO 17034 provides the framework for the production of the very reference materials that are often used as calibrants and quality control materials in those comparisons and by the wider scientific community.
Eurachem: Guidance for Practical Laboratory Implementation
Eurachem provides guidance documents that are highly valued by analytical laboratories for implementing quality systems. Their guide, "The Fitness for Purpose of Analytical Methods," is a cornerstone for method validation.
Key Aspects of the Eurachem Method Validation Guide:
-
Defines Validation Parameters: Provides clear definitions and guidance on how to assess key validation parameters, including:
-
Selectivity and specificity
-
Precision (repeatability and reproducibility)
-
Trueness (bias)
-
Linearity and working range
-
Limit of detection (LOD) and limit of quantitation (LOQ)
-
Robustness
-
-
Practical Approach: Offers practical advice and examples for planning and executing validation studies.
-
Statistical Tools: Includes guidance on the use of appropriate statistical tools for analyzing validation data.
-
Relationship with Measurement Uncertainty: Explains the link between method validation data and the estimation of measurement uncertainty.
Comparison with CCQM: The Eurachem guide provides the "how-to" for laboratories to validate their own methods, which is a prerequisite for participating in proficiency testing schemes and for producing reliable data. CCQM key comparisons, on the other hand, serve as a benchmark for the highest level of measurement capability.
AOAC INTERNATIONAL: Standardized and Vetted Analytical Methods
AOAC INTERNATIONAL provides a formal process for the development, validation, and approval of "Official Methods of Analysis." These methods are used globally in regulatory and commercial laboratories.
Example: AOAC Official Method 2007.01 - Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate
This method, commonly known as the "QuEChERS" method, is a widely used procedure for the analysis of pesticide residues in a variety of food matrices.
Key Features of an AOAC Official Method:
-
Detailed, Step-by-Step Protocol: The method provides a highly detailed, prescriptive protocol that laboratories are expected to follow precisely. This includes specifics on:
-
Reagent and equipment specifications
-
Sample preparation procedures
-
Extraction and cleanup steps
-
Instrumental analysis parameters (e.g., for GC-MS or LC-MS/MS)
-
-
Inter-laboratory Study Data: The method has been subjected to a collaborative study involving multiple laboratories to demonstrate its performance characteristics, such as repeatability, reproducibility, and accuracy.
-
Defined Scope: The method clearly defines the analytes and matrices for which it is applicable.
Comparison with CCQM: AOAC methods are designed for routine use in a wide range of laboratories and prioritize ruggedness and transferability. CCQM key comparisons, in contrast, often involve more specialized, primary methods and are focused on establishing the ultimate accuracy and comparability of measurements at the NMI level.
Summary of Comparisons
| Feature | CCQM | ISO/REMCO (ISO 17034) | Eurachem | AOAC INTERNATIONAL |
| Primary Focus | Establishing global comparability of measurements at the NMI level. | Setting standards for the competence of reference material producers. | Providing practical guidance on quality assurance for analytical laboratories. | Developing and validating standardized analytical methods for routine use. |
| Key Output | Key comparison reports with Key Comparison Reference Values (KCRVs) and degrees of equivalence. | International standards (e.g., ISO 17034) for reference material production. | Guidance documents on topics like method validation and measurement uncertainty. | "Official Methods of Analysis" with detailed protocols and performance data. |
| Target Audience | National Metrology Institutes (NMIs). | Producers of certified reference materials. | Analytical laboratories in all sectors. | Regulatory and commercial testing laboratories. |
| Approach | Inter-laboratory comparisons using primary methods. | Auditing and accreditation of quality management and technical competence. | Development of best-practice guides through expert consensus. | Collaborative studies to validate the performance of specific analytical methods. |
Conclusion
The Consultative Committee for Quantity of Matter – Metrology in Chemistry and Biology (CCQM), ISO/REMCO, Eurachem, and AOAC INTERNATIONAL each play a distinct and vital role in the international quality infrastructure for chemical and biological measurements.
-
CCQM operates at the apex of the measurement hierarchy, ensuring the equivalence of national measurement standards through rigorous key comparisons.
-
ISO/REMCO provides the foundation for the production of reliable certified reference materials, which are essential for achieving traceability to the SI.
-
Eurachem bridges the gap between high-level metrology and the practical needs of analytical laboratories by providing accessible guidance on implementing quality assurance measures.
-
AOAC INTERNATIONAL delivers standardized and validated analytical methods that are critical for routine testing and regulatory compliance in specific sectors.
For researchers, scientists, and drug development professionals, understanding the roles and outputs of these organizations is crucial for ensuring the quality, reliability, and international acceptance of their measurement data. By leveraging the resources and frameworks provided by these bodies, the scientific community can build a solid foundation of trust in measurement results, fostering innovation and global collaboration.
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to Proper Chemical Disposal
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, procedural guide for the safe and compliant disposal of laboratory chemicals. Adherence to these protocols is essential for ensuring the safety of all personnel and minimizing environmental impact. This guide is designed to be your preferred resource for laboratory safety and chemical handling, offering clarity and step-by-step instructions to address your operational needs.
While this guide provides a robust framework, it is imperative to note that the specific chemical compound "CCMQ" was not readily identifiable in public databases. The following procedures are based on established best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals must always consult the Safety Data Sheet (SDS) for the specific chemical to ensure full compliance and safety.
Chemical Waste Classification and Segregation
Proper disposal begins with accurate identification and segregation of chemical waste. Waste is broadly categorized as hazardous or non-hazardous based on criteria set by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.[1][2][3] Hazardous waste is further classified based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3][4]
Key Segregation Steps:
-
Consult the SDS: The SDS for each chemical is the primary source of information regarding its hazards and disposal requirements.[5]
-
Characterize the Waste: Determine if the waste is hazardous by assessing its properties.
-
Separate by Hazard Class: Never mix incompatible chemicals.[5] Store waste in separate, clearly labeled containers based on its hazard class.
| Waste Category | Description | Examples | Disposal Container |
| Ignitable | Liquids with a flash point <140°F, solids that can spontaneously combust, oxidizers.[4] | Ethanol, acetone, xylene, sodium nitrate | Designated flammable waste container (e.g., red safety can) |
| Corrosive | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3][4][6] | Hydrochloric acid, sodium hydroxide, nitric acid | Acid/base-resistant containers; separate acids from bases |
| Reactive | Materials that are unstable, react violently with water, or generate toxic gases.[4] | Sodium metal, potassium cyanide, picric acid | Specialized, secure containers; consult SDS for specifics |
| Toxic | Wastes that are harmful or fatal if ingested or absorbed. | Heavy metals, solvents, pesticides | Clearly labeled, sealed containers |
| Non-Hazardous | Waste that does not meet the criteria for hazardous waste. | Saline solutions, sugar solutions, some biological media | May be suitable for drain disposal if permitted by local regulations and institutional policy. Always check first. |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe handling and disposal of chemical waste from the point of generation to final pickup.
-
Wear Appropriate Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling chemical waste.[5] For highly toxic or volatile substances, a respirator may be necessary.
-
Select the Correct Waste Container: Use containers that are compatible with the chemical waste they will hold. Plastic containers are often preferred.[4] Ensure containers are in good condition and leak-proof.[5]
-
Label Containers Clearly: All waste containers must be accurately labeled.[4][5] The label should include:
-
The words "Hazardous Waste" (if applicable)
-
The full chemical name(s) of the contents (no abbreviations)
-
The specific hazard(s) (e.g., flammable, corrosive)
-
The date accumulation started
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4]
-
Store in a Designated Satellite Accumulation Area (SAA): Store waste at or near the point of generation in a designated SAA.[4] This area should be clearly marked. Do not move waste between different rooms for storage.[4]
-
Avoid Accumulating Large Quantities: Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHRS) department to schedule a waste pickup.[4] Do not attempt to dispose of hazardous chemical waste through standard trash or sewer systems.
Experimental Protocol: Waste Compatibility Testing
In instances where a novel chemical or mixture is being discarded, a compatibility test may be necessary to ensure safe co-storage in a single waste container. This should only be performed on a microscale by trained personnel.
Methodology:
-
Objective: To determine if two or more waste streams can be safely mixed without causing a dangerous reaction (e.g., gas evolution, heat generation, polymerization).
-
Materials:
-
Micro-scale glassware (e.g., test tubes, vials)
-
Micropipettes
-
Fume hood
-
Appropriate PPE
-
Samples of the individual waste streams
-
-
Procedure:
-
In a clean, dry test tube within a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream.
-
Slowly add an equivalent amount of the second waste stream to the test tube.
-
Observe for any signs of reaction, such as a temperature change, color change, gas bubbles, or precipitate formation.
-
If no reaction is observed after several minutes, the wastes may be compatible.
-
Repeat for all waste streams intended to be mixed.
-
Document all observations meticulously.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.
Caption: Logical workflow for laboratory chemical waste disposal.
References
Personal protective equipment for handling CCMQ
Immediate Action Required: Do not handle this substance until its identity is confirmed.
We are unable to provide specific guidance on personal protective equipment (PPE), handling, or disposal for a substance designated as "CCMQ" as it does not correspond to a recognized chemical identifier in our comprehensive safety databases. The acronym "this compound" may be an internal laboratory code, a shorthand notation, or a potential typographical error.
To ensure the safety of all personnel, it is critical to positively identify the substance before proceeding with any handling or experimental work.
Path Forward:
-
Verify the Chemical Identity: Please consult your laboratory's chemical inventory, original container labels, or Safety Data Sheet (SDS) to determine the full, unambiguous name of the substance.
-
Provide Correct Identification: Once the correct chemical name, CAS number, or a recognized synonym is identified, please provide it to us.
-
Receive Tailored Safety Protocols: With the correct information, we can furnish you with the essential, immediate safety and logistical information you require, including:
-
Appropriate Personal Protective Equipment (PPE)
-
Detailed Handling and Storage Procedures
-
Emergency First Aid Measures
-
Accidental Release Measures
-
Safe Disposal Protocols
-
General Laboratory Safety Principles:
In the absence of specific information, and as a matter of universal laboratory safety, please adhere to the following general principles when encountering an unidentified substance:
-
Treat as Hazardous: Assume the substance is hazardous until proven otherwise.
-
Isolate the Area: Secure the area where the substance is located to prevent unauthorized access.
-
Inform Supervisor: Notify your laboratory supervisor or chemical safety officer immediately.
-
Avoid Direct Contact: Do not touch, inhale, or ingest the substance.
-
Utilize Standard PPE: At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when in the vicinity of the unidentified substance.
Below is a generalized workflow for handling unidentified chemicals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
